DTAGv-1
Description
Structure
2D Structure
Properties
Molecular Formula |
C68H90N6O14S |
|---|---|
Molecular Weight |
1247.5 g/mol |
IUPAC Name |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[[7-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptyl]amino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C68H90N6O14S/c1-12-49(47-36-57(84-9)61(86-11)58(37-47)85-10)65(79)73-34-20-18-22-51(73)67(81)88-54(31-25-44-26-32-55(82-7)56(35-44)83-8)50-21-16-17-23-53(50)87-40-60(77)69-33-19-14-13-15-24-59(76)72-63(68(4,5)6)66(80)74-39-48(75)38-52(74)64(78)71-42(2)45-27-29-46(30-28-45)62-43(3)70-41-89-62/h16-17,21,23,26-30,32,35-37,41-42,48-49,51-52,54,63,75H,12-15,18-20,22,24-25,31,33-34,38-40H2,1-11H3,(H,69,77)(H,71,78)(H,72,76)/t42-,48+,49-,51-,52-,54+,63+/m0/s1 |
InChI Key |
ANLKEOUWAHUESE-HKVQNHBKSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
DTAGv-1: A Technical Guide to VHL-Recruiting Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the DTAGv-1 system for targeted protein degradation. This compound is a second-generation, in vivo-compatible heterobifunctional degrader molecule that co-opts the von Hippel-Lindau (VHL) E3 ubiquitin ligase for the selective degradation of proteins tagged with the mutant FKBP12F36V protein.[1][2][3][4] This system offers significant advantages, including rapid and potent degradation, high selectivity, and the ability to overcome limitations of Cereblon (CRBN)-recruiting degraders.[1]
Core Mechanism of Action
The this compound system is a powerful chemical biology tool that enables the rapid and reversible knockdown of a target protein. The mechanism relies on the tripartite complex formation between the this compound molecule, the VHL E3 ubiquitin ligase complex, and a target protein of interest (POI) that has been genetically fused with the FKBP12F36V tag.
This compound itself is a chimeric molecule with three key components:
-
A ligand that selectively binds to the engineered "bump" in the F36V mutant of FKBP12.
-
A linker moiety.
-
A ligand that binds to the VHL E3 ubiquitin ligase.
The simultaneous binding of this compound to both the FKBP12F36V-tagged protein and VHL brings the target protein into close proximity with the E3 ligase machinery. This induced proximity leads to the poly-ubiquitination of the target protein by the VHL complex. The poly-ubiquitin chain acts as a signal for the proteasome, which then recognizes and degrades the tagged protein. A key advantage of this compound is its exclusive selectivity for FKBP12F36V-tagged proteins with no effect on the wild-type FKBP12 protein.
A diastereomer of this compound, known as this compound-NEG, serves as a negative control as it is unable to bind and recruit VHL, thus having no degradation activity. The degradation process can be rescued by pre-treatment with a proteasome inhibitor (e.g., carfilzomib) or a Nedd8 activating enzyme inhibitor (e.g., MLN4924), confirming the dependence on the ubiquitin-proteasome system.
Signaling Pathway Diagram
References
The DTAGv-1 System: An In-Depth Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The DTAGv-1 system is a powerful chemical biology tool for inducing rapid, selective, and reversible degradation of specific intracellular proteins. This system utilizes a heterobifunctional small molecule, this compound, to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, and direct it towards a protein of interest. This is achieved by tagging the target protein with a mutant FKBP12F36V protein. This compound then acts as a molecular bridge, bringing the FKBP12F36V-tagged protein into close proximity with the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][3][4][5] This technology offers significant advantages over traditional genetic methods for studying protein function, such as RNA interference or CRISPR-based knockout, by providing temporal control over protein depletion. This guide provides a comprehensive overview of the this compound system, its mechanism of action, key experimental protocols, and relevant quantitative data to facilitate its application in research and drug development.
The this compound System: Core Components and Mechanism of Action
The this compound system is comprised of two key components:
-
The FKBP12F36V tag: A mutant version of the human FKBP12 protein with a single F36V point mutation. This mutation creates a "hole" in the protein's binding pocket, allowing it to be specifically recognized by the this compound molecule with high affinity, while avoiding interaction with the wild-type FKBP12 protein. The gene encoding the protein of interest is genetically modified to include the coding sequence for this tag, resulting in the expression of a fusion protein. This can be achieved through transgene expression or CRISPR/Cas9-mediated knock-in at the endogenous locus.
-
The this compound molecule: A heterobifunctional molecule, also known as a Proteolysis-Targeting Chimera (PROTAC). It consists of three parts: a ligand that selectively binds to the FKBP12F36V tag, a ligand that recruits the VHL E3 ubiquitin ligase, and a linker that connects these two ligands.
The mechanism of action of the this compound system is a multi-step process that ultimately leads to the degradation of the target protein.
-
Ternary Complex Formation: this compound permeates the cell membrane and simultaneously binds to the FKBP12F36V tag on the target protein and the VHL E3 ubiquitin ligase. This forms a ternary complex.
-
Ubiquitination: The formation of this complex brings the target protein into close proximity with the E3 ligase machinery. The E3 ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome, the cell's primary machinery for degrading unwanted proteins. The proteasome unfolds and degrades the target protein into small peptides, while the ubiquitin molecules are recycled. The this compound molecule is then released and can participate in further rounds of degradation.
This process is highly efficient and selective, leading to rapid depletion of the tagged protein of interest.
Quantitative Data
In Vitro Degradation
| Cell Line | Target Protein | This compound Concentration | Time | Degradation | Reference |
| 293FT | FKBP12F36V-Nluc | 0.1 nM - 10 µM | 24 h | Potent degradation | |
| PATU-8902 | LACZ-FKBP12F36V | 500 nM | 4 h | Significant degradation | |
| PATU-8902 | FKBP12F36V-KRASG12V | 500 nM | 1-24 h | Rapid degradation | |
| Ewing Sarcoma Cells | FKBP12F36V-EWS/FLI | 50 - 5000 nM | 24 h | Potent degradation |
In Vivo Pharmacokinetics in Mice
| Administration Route | Dose (mg/kg) | Half-life (T1/2) | Cmax (ng/mL) | AUCinf (h*ng/mL) | Reference |
| Intraperitoneal (i.p.) | 2 | 3.64 h | 595 | 3136 | |
| Intraperitoneal (i.p.) | 10 | 4.4 h | 2123 | 18517 | |
| Intravenous (i.v.) | 2 | 3.02 h | 7780 | 3329 |
In Vivo Efficacy
| Animal Model | Cell Line | Target Protein | This compound Dose and Schedule | Outcome | Reference |
| Immunocompromised Female Mice | MV4;11 luc-FKBP12F36V | FKBP12F36V-Nluc | 35 mg/kg, i.p., once daily for 4 days | Successful degradation of the target protein |
Experimental Protocols
CRISPR/Cas9-Mediated Knock-in of the FKBP12F36V Tag
This protocol describes the general steps for generating a cell line with the FKBP12F36V tag knocked into an endogenous locus.
-
Design and Synthesis of Guide RNA (sgRNA) and Donor Template:
-
Design two or more sgRNAs targeting the desired insertion site (N- or C-terminus of the protein of interest).
-
Design a single-stranded DNA (ssDNA) or plasmid donor template containing the FKBP12F36V tag sequence flanked by homology arms of approximately 80-100 base pairs corresponding to the genomic sequence adjacent to the sgRNA cut site.
-
-
Ribonucleoprotein (RNP) Complex Formation:
-
Combine purified Cas9 protein and the synthesized sgRNA at a molar ratio of approximately 1:1.2.
-
Incubate at room temperature for 20 minutes to allow for RNP complex formation.
-
-
Cell Transfection:
-
Harvest and prepare the cells for transfection using either lipid-based transfection reagents or electroporation.
-
Co-transfect the cells with the Cas9-sgRNA RNP complex and the donor template.
-
-
Clonal Selection and Validation:
-
After 24-48 hours, select for single cells to grow into clonal populations.
-
Screen individual clones for the desired knock-in event using PCR with primers flanking the insertion site.
-
Confirm the correct insertion and sequence of the tag by Sanger sequencing.
-
Validate the expression of the tagged protein by Western Blot.
-
Western Blot for Protein Degradation
This protocol details the steps to assess the degradation of the FKBP12F36V-tagged protein upon treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed the engineered cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time course (e.g., 0, 2, 4, 8, 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest or the FKBP12 tag overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST and apply an ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify the extent of protein degradation.
-
Tandem Mass Tag (TMT) Mass Spectrometry for Proteome-wide Selectivity
This protocol provides a method to assess the selectivity of this compound by quantifying changes across the proteome.
-
Sample Preparation:
-
Treat cells with this compound or a vehicle control.
-
Lyse the cells and quantify the protein concentration.
-
-
Protein Digestion:
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteins into peptides using trypsin.
-
-
TMT Labeling:
-
Label the peptide samples from different treatment conditions with distinct TMT isobaric tags.
-
-
Sample Pooling and Fractionation:
-
Combine the TMT-labeled samples.
-
Fractionate the pooled peptide mixture using high-pH reversed-phase liquid chromatography.
-
-
LC-MS/MS Analysis:
-
Analyze the fractionated peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw data using a proteomics software suite to identify and quantify proteins.
-
Determine the relative abundance of proteins across the different treatment conditions to identify off-target effects.
-
Visualizations
Caption: Mechanism of action of the this compound system.
Caption: General experimental workflow for this compound studies.
References
- 1. Deep profiling of microgram-scale proteome by Tandem Mass Tag Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content.protocols.io [content.protocols.io]
- 3. Luciferase Assay System Protocol [promega.com]
- 4. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
DTAGv-1 in Functional Genomics: A Technical Guide
The degradation tag (dTAG) technology has emerged as a powerful tool for rapid and specific protein degradation, offering significant advantages over traditional genetic methods for functional genomics studies. This guide provides an in-depth look at DTAGv-1, a second-generation dTAG molecule, its applications, and detailed protocols for its use.
Introduction to the dTAG System and this compound
The dTAG system is a chemical biology platform that enables the rapid and targeted degradation of proteins.[1] It utilizes a heterobifunctional molecule that binds to a protein of interest (POI) tagged with a mutant FKBP12F36V protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the tagged protein.[1][2]
This compound is an exclusively selective von Hippel-Lindau (VHL)-recruiting dTAG molecule designed to degrade FKBP12F36V-tagged proteins.[3][4] It was developed to overcome some limitations of the first-generation CRBN-recruiting dTAG molecules, such as context- and protein-specific differences in degradation effectiveness. This compound exhibits improved pharmacokinetic and pharmacodynamic (PK/PD) properties, making it a more robust tool for in vivo applications.
Mechanism of Action
The mechanism of this compound involves hijacking the cell's natural protein disposal system. The this compound molecule acts as a molecular bridge, bringing an FKBP12F36V-tagged target protein into close proximity with the VHL E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.
Quantitative Data Summary
This compound has been shown to be a potent and efficient degrader of FKBP12F36V-tagged proteins both in vitro and in vivo.
Table 1: In Vitro Degradation Efficiency
| Cell Line | Target Protein | This compound Concentration | Time | Degradation | Reference |
| 293FT | FKBP12F36V-Nluc | 0.1 nM - 10 µM | 24 h | Potent degradation | |
| PATU-8902 | LACZ-FKBP12F36V | 500 nM | 4 h | Significant degradation | |
| PATU-8902 | FKBP12F36V-KRASG12V | 500 nM | 1-24 h | Rapid degradation | |
| EWS502 | FKBP12F36V-EWS/FLI | 50-5000 nM | 24 h | Potent degradation |
Table 2: In Vivo Pharmacokinetics of this compound in Mice (10 mg/kg, IP administration)
| Parameter | Value | Reference |
| Half-life (T1/2) | 4.43 h | |
| Area Under the Curve (AUCinf) | 18,517 h*ng/mL |
Table 3: In Vivo Degradation
| Animal Model | Target | This compound Dose | Time | Observation | Reference |
| Mice | FKBP12F36V-Nluc | 35 mg/kg; i.p; 3 days | 4 h post first dose | Significant reduction in bioluminescent signal | |
| Mice | FKBP12F36V-Nluc | 35 mg/kg; i.p; 3 days | 28 h post final dose | Degradation still evident |
Experimental Protocols
General Cell Culture and Engineering
-
Cell Line Maintenance : Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells at 37°C in a humidified incubator with 5% CO2.
-
Generation of Stable Cell Lines : To express the FKBP12F36V-tagged protein of interest, use lentiviral transduction or CRISPR/Cas9-mediated knock-in.
-
Lentiviral Transduction : Package lentiviral vectors containing the FKBP12F36V-fusion construct in HEK293T cells. Transduce the target cell line with the viral supernatant and select for stable expression using an appropriate selection marker (e.g., puromycin).
-
CRISPR/Cas9 Knock-in : Design a donor plasmid containing the FKBP12F36V tag flanked by homology arms corresponding to the target genomic locus. Co-transfect the donor plasmid with a plasmid expressing Cas9 and a guide RNA targeting the insertion site. Select and screen for correctly targeted clones.
-
In Vitro Degradation Assay
-
Cell Plating : Seed the engineered cells in multi-well plates at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment : Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations in the cell culture medium. Add the this compound-containing medium to the cells. Include a DMSO-only control. A negative control compound, this compound-NEG, which does not bind VHL, can also be used.
-
Time-Course Analysis : Incubate the cells for the desired amount of time (e.g., 1, 4, 8, 24 hours).
-
Cell Lysis and Protein Analysis :
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
Analyze protein degradation by Western blotting or mass spectrometry.
-
In Vivo Degradation Studies
-
Animal Model : Utilize mice bearing xenografts of human cancer cells expressing the FKBP12F36V-tagged protein or genetically engineered mouse models.
-
This compound Formulation and Administration : Formulate this compound in a vehicle suitable for intraperitoneal (i.p.) injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline). Administer the compound to the animals at the desired dose.
-
Pharmacodynamic Analysis : At various time points after administration, collect tissues or tumors. Prepare protein lysates and analyze the levels of the target protein by Western blotting or other quantitative methods. For targets that can be monitored non-invasively (e.g., luciferase-tagged proteins), bioluminescence imaging can be used.
Applications in Functional Genomics
This compound is a versatile tool for elucidating protein function with high temporal resolution.
Target Validation
By rapidly degrading a potential drug target, researchers can assess the immediate downstream consequences and determine if targeting that protein is a viable therapeutic strategy. For example, this compound has been used to validate oncogenic drivers like KRASG12V and EWS/FLI.
Signaling Pathway Analysis
The acute nature of dTAG-mediated degradation allows for the study of immediate effects on cellular signaling pathways, minimizing the confounding effects of long-term compensatory mechanisms.
KRAS Signaling Pathway: this compound-mediated degradation of FKBP12F36V-KRASG12V leads to a collapse in downstream signaling, including the phosphorylation of ERK.
EWS/FLI Signaling Pathway: In Ewing sarcoma, this compound-mediated degradation of FKBP12F36V-EWS/FLI results in a rapid decrease in the expression of downstream target genes, such as NKX2-2, and leads to potent anti-proliferative effects.
Combinatorial Studies
This compound recruits the VHL E3 ligase, while other dTAG molecules like dTAG-13 recruit CRBN. This orthogonality allows for the simultaneous degradation of two different proteins, enabling the study of synergistic effects and protein-protein interactions. For example, this compound has been successfully used in combination with a CRBN-recruiting CDK9 degrader without evidence of substrate competition.
Conclusion
This compound is a highly potent, selective, and in vivo-compatible tool for the targeted degradation of proteins. Its rapid action and specificity provide a powerful platform for functional genomics research, from target validation and pathway analysis to combinatorial perturbation studies. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers looking to implement this technology in their own studies.
References
DTAGv-1 for In Vivo Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to rapidly and selectively deplete a target protein in a living organism is a powerful tool for elucidating protein function and validating potential drug targets. The degradation tag (dTAG) system has emerged as a versatile chemical biology approach for achieving targeted protein degradation.[1][2][3] This technical guide focuses on DTAGv-1, a second-generation, in vivo-compatible dTAG molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to degrade proteins of interest fused to the mutant FKBP12F36V tag.[1][2] this compound offers significant advantages over previous dTAG molecules, including improved pharmacokinetic properties and the ability to degrade proteins that are resistant to cereblon (CRBN)-mediated degradation. This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its performance, detailed experimental protocols, and visualizations to facilitate its application in in vivo protein degradation studies.
Mechanism of Action
The this compound system is a heterobifunctional molecule, acting as a PROteolysis-TArgeting Chimera (PROTAC). It is composed of a ligand that selectively binds to the mutant FKBP12F36V protein and a second ligand that recruits the VHL E3 ubiquitin ligase. The protein of interest (POI) must be endogenously tagged or exogenously expressed as a fusion with the FKBP12F36V tag.
The mechanism of action involves the following key steps:
-
Ternary Complex Formation: this compound simultaneously binds to the FKBP12F36V-tagged POI and the VHL E3 ligase complex, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein.
-
Proteasomal Degradation: The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, resulting in the rapid and selective removal of the target protein from the cell. The this compound molecule is subsequently released and can engage another target protein molecule, acting catalytically.
Quantitative Data
Pharmacokinetics of this compound in Mice
This compound exhibits an improved pharmacokinetic (PK) profile compared to the first-generation CRBN-recruiting degrader, dTAG-13, making it more suitable for in vivo applications.
| Parameter | This compound | dTAG-13 | Reference |
| Administration Route | Intraperitoneal (IP) | Intraperitoneal (IP) | |
| Dosage (mg/kg) | 10 | 10 | |
| Half-life (T1/2) (h) | 4.43 | 2.41 | |
| Maximum Concentration (Cmax) (ng/mL) | 2123 | Not Reported | |
| Area Under the Curve (AUCinf) (h*ng/mL) | 18,517 | 6,140 |
In Vivo Efficacy: Degradation of Luciferase-FKBP12F36V
The in vivo efficacy of this compound was demonstrated in mice bearing MV4;11 cells expressing a luciferase-FKBP12F36V fusion protein. Bioluminescence imaging was used to non-invasively monitor protein degradation.
| Time Point | Observation | Reference |
| 4 hours post-first administration | Striking loss of bioluminescent signal. | |
| 4 hours post-subsequent administrations | Consistent loss of bioluminescent signal. | |
| 28 hours post-final administration | Degradation is still evident, showing improved duration compared to dTAG-13. |
Selectivity of this compound
Multiplexed quantitative mass spectrometry-based proteomics has confirmed the high selectivity of the dTAG system. In PATU-8902 cells expressing LACZ-FKBP12F36V, treatment with 500 nM this compound for 4 hours resulted in the significant degradation of only the target fusion protein.
| Protein | Fold Change vs. DMSO | p-value | FDR q-value | Reference |
| LACZ-FKBP12F36V | < -2.0 | < 0.001 | < 0.05 | |
| Other proteins in the proteome | No significant change | > 0.001 | > 0.05 |
Experimental Protocols
In Vivo this compound Administration and Monitoring
This protocol describes a general workflow for an in vivo study in mice to assess the degradation of a target protein fused to FKBP12F36V.
1. Preparation of this compound for In Vivo Administration
-
Formulation: A common formulation for intraperitoneal (IP) injection is a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Procedure:
-
Dissolve this compound in DMSO to create a stock solution.
-
Sequentially add PEG300, Tween-80, and saline, ensuring the solution is thoroughly mixed after each addition.
-
The final solution should be clear. If necessary, gentle warming or sonication can be used to aid dissolution.
-
Prepare a fresh formulation on the day of use.
-
2. Animal Model and Administration
-
Animal Model: Use mice expressing the FKBP12F36V-tagged protein of interest. This can be achieved through genetic knock-in models or xenografts of engineered cell lines. For non-invasive monitoring, a reporter like luciferase can be co-expressed or fused to the target protein.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.
-
Administration:
-
Determine the appropriate dose of this compound. A dose of 35 mg/kg has been shown to be effective for in vivo degradation.
-
Administer the this compound formulation or a vehicle control via intraperitoneal injection.
-
For time-course studies, injections can be repeated as required by the experimental design.
-
3. Monitoring Protein Degradation
-
Bioluminescence Imaging:
-
Anesthetize the mice.
-
Inject the appropriate luciferase substrate (e.g., D-luciferin) via IP injection.
-
Allow time for substrate distribution (typically 10-15 minutes).
-
Acquire images using an in vivo imaging system.
-
Quantify the bioluminescent signal from the region of interest.
-
-
Tissue Collection and Analysis:
-
At designated time points, euthanize the mice and collect tissues of interest.
-
Snap-freeze tissues in liquid nitrogen or process them immediately for protein extraction.
-
Analyze protein levels by Western blotting or quantitative mass spectrometry.
-
In Vitro Analysis of Protein Degradation
1. Cell Culture and Treatment
-
Cell Lines: Use cell lines that endogenously or exogenously express the FKBP12F36V-tagged protein of interest.
-
Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or a negative control (this compound-NEG). A common concentration range for in vitro studies is 0.1 nM to 10 µM.
-
Incubate for the desired time period (e.g., 1, 4, 8, 24 hours) to assess the kinetics of degradation.
-
2. Western Blotting
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific to the protein of interest or the tag.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
3. Quantitative Mass Spectrometry
-
Sample Preparation:
-
Lyse cells and quantify protein as described for Western blotting.
-
Denature, reduce, and alkylate the proteins.
-
Digest proteins into peptides using an enzyme such as trypsin.
-
Clean up the peptide samples using a desalting column.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Acquire data in a data-dependent or data-independent manner.
-
-
Data Analysis:
-
Process the raw data using a proteomics software suite.
-
Identify and quantify peptides and proteins.
-
Perform statistical analysis to determine significantly degraded proteins.
-
Conclusion
This compound is a potent and selective tool for in vivo targeted protein degradation. Its favorable pharmacokinetic profile and ability to recruit the VHL E3 ligase make it a valuable asset for studying protein function and validating drug targets in animal models. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers looking to incorporate this compound into their in vivo studies. Careful experimental design and optimization of protocols will be key to achieving robust and reproducible results.
References
DTAGv-1 as a Tool for Studying Oncogenic Proteins: An In-depth Technical Guide
The degradation tag (dTAG) system represents a powerful chemical biology tool for inducing rapid and specific degradation of target proteins, providing significant advantages over traditional genetic methods.[1][2] This guide focuses on the second-generation degrader, DTAGv-1, and its application in the study of oncogenic proteins. This compound offers an alternative to the first-generation CRBN-recruiting dTAG molecules, overcoming limitations in degrading certain proteins and providing a valuable tool for cancer research and drug development.[1][3]
Core Principles and Mechanism of Action
The dTAG system is a dual-component platform that relies on the expression of a mutant FKBP12F36V protein fused to a protein of interest.[1] The this compound molecule is a heterobifunctional small molecule, acting as a PROTAC (Proteolysis Targeting Chimera), that selectively binds to both the FKBP12F36V tag and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This binding induces the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the FKBP12F36V-tagged protein. A key advantage of this system is its high specificity; this compound does not affect the wild-type FKBP12 protein, ensuring that only the tagged protein is targeted for degradation. For robust experimental design, a negative control molecule, this compound-NEG, which is incapable of binding to VHL, is often used to confirm that the observed effects are due to VHL-mediated degradation.
Application in Studying Oncogenic Proteins
The this compound system has been successfully employed to study the consequences of acute degradation of several oncogenic driver proteins. This approach allows researchers to investigate the immediate cellular responses to the loss of an oncoprotein, providing insights into signaling pathways and potential therapeutic vulnerabilities.
A general workflow for a this compound experiment involves several key steps, from the generation of cell lines expressing the tagged oncoprotein to the analysis of the effects of its degradation.
The oncogenic KRASG12V mutant is a key driver in many cancers, including pancreatic ductal adenocarcinoma (PDAC). Using the this compound system, researchers have been able to achieve rapid and potent degradation of FKBP12F36V-KRASG12V in PDAC cell lines. This degradation leads to a collapse in downstream signaling pathways, most notably the MAPK/ERK pathway, as evidenced by a reduction in phosphorylated ERK (pERK). The rapid reversal of the transformed phenotype upon KRASG12V degradation highlights the potential of targeting this oncoprotein for therapeutic intervention.
References
Methodological & Application
DTAGv-1 Protocol for Protein Degradation in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Degradation Tag (dTAG) system is a powerful chemical biology tool for inducing rapid and selective degradation of a target protein of interest (POI). The DTAGv-1 protocol utilizes a heterobifunctional small molecule, this compound, to hijack the cell's natural protein disposal machinery. This system offers temporal control over protein levels, providing a significant advantage over genetic knockout or knockdown approaches. This compound is a second-generation degrader that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, demonstrating high potency and in vivo compatibility.[1][2][3] This document provides detailed application notes and protocols for utilizing the this compound system for targeted protein degradation in cell culture.
Mechanism of Action
The this compound molecule is a proteolysis-targeting chimera (PROTAC) comprised of three key components: a ligand that selectively binds to the mutant FKBP12F36V protein, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[4][5] The target protein of interest must first be endogenously tagged with the FKBP12F36V mutant protein. Upon addition of this compound to the cell culture, it permeates the cell membrane and forms a ternary complex between the FKBP12F36V-tagged POI and the VHL E3 ligase complex. This proximity induces the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. This process leads to the rapid and efficient removal of the target protein from the cell. A negative control molecule, this compound-NEG, which is unable to bind VHL, is available to demonstrate the specificity of the degradation.
Quantitative Data Summary
The efficacy of this compound has been demonstrated across various cell lines and target proteins. The following tables summarize key quantitative data for experimental planning.
Table 1: In Vitro Degradation Parameters
| Parameter | Value | Cell Line(s) | Notes | Reference(s) |
| Effective Concentration Range | 0.1 nM - 10 µM | 293FT | Potent degradation observed at nanomolar concentrations. | |
| Typical Treatment Duration | 4 - 24 hours | 293FT, PATU-8902, EWS502 | Rapid degradation can be observed within 1 hour for some targets. | |
| Hook Effect | Observed at high concentrations (>5 µM) | EWS502 | High concentrations can lead to reduced degradation efficiency due to the formation of binary complexes instead of the productive ternary complex. | |
| Specificity | Selective for FKBP12F36V over FKBP12WT | 293FT | No significant degradation of wild-type FKBP12 is observed. |
Table 2: Example Degradation Data
| Target Protein | Cell Line | This compound Concentration | Treatment Time | % Degradation | Reference(s) |
| FKBP12F36V-Nluc | 293FT | 100 nM | 24 h | >90% | |
| LACZ-FKBP12F36V | PATU-8902 | 500 nM | 4 h | Significant | |
| FKBP12F36V-KRASG12V | PATU-8902 | 500 nM | 1-24 h | Rapid degradation | |
| FKBP12F36V-EWS/FLI | EWS502 | 50-5000 nM | 24 h | Dose-dependent |
Experimental Protocols
The following are generalized protocols for cell culture-based experiments using this compound. Optimization may be required for specific cell lines and target proteins.
General Experimental Workflow
References
- 1. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | AxisPharm [axispharm.com]
Application Notes and Protocols for dTAGv-1 in HEK293T Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining and utilizing the optimal working concentration of dTAGv-1, a VHL-recruiting degrader, for the targeted degradation of FKBP12F36V-tagged proteins in HEK293T cells.
Introduction
The dTAG (degradation tag) system is a powerful chemical biology tool for inducing rapid and specific degradation of a protein of interest (POI). The this compound molecule is a heterobifunctional small molecule that selectively binds to the mutant FKBP12F36V tag and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This binding event induces the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the FKBP12F36V-tagged POI.[1][3] This system offers temporal control over protein levels, making it an invaluable tool for target validation and functional genomics.
Mechanism of Action
The this compound molecule orchestrates the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. The key steps are outlined in the signaling pathway diagram below.
Caption: Mechanism of this compound-mediated protein degradation.
Optimal Working Concentration of this compound in HEK293T Cells
The optimal working concentration of this compound for achieving efficient degradation of an FKBP12F36V-tagged protein in HEK293T cells can vary depending on the specific protein of interest, its expression level, and the desired kinetics of degradation. Based on published studies, a typical starting concentration range is between 100 nM and 500 nM.
Quantitative Data Summary
The following table summarizes quantitative data from studies utilizing this compound in HEK293T or its derivative 293FT cells. This data can serve as a guide for designing initial experiments.
| Cell Line | Target Protein | This compound Concentration | Treatment Duration | Outcome | Reference |
| 293FT | FKBP12F36V-Nluc | 0.1 nM - 10 µM | 24 hours | Potent degradation of FKBP12F36V-Nluc with no effect on FKBP12WT-Nluc. | |
| 293FT | FKBP12F36V-Nluc | 100 nM | 4 hours | Potent reduction of FKBP12F36V-Nluc levels. | |
| 293T | FKBP12F36V-KRASG12V | Not specified | 24 hours | Immunoblot analysis performed. | |
| HEK293T | RPP21-FKBP12F36V | Not specified (used in combination with dTAG-13) | 1 hour | Potent and sustainable degradation. | |
| HEK293T | RPP40-FKBP12F36V | Not specified (used in combination with dTAG-13) | 1 hour | Potent and sustainable degradation. |
Experimental Protocols
To determine the optimal this compound concentration for a specific target protein in HEK293T cells, a dose-response and time-course experiment is recommended.
Experimental Workflow
The following diagram outlines the general workflow for optimizing this compound treatment.
Caption: Workflow for optimizing this compound concentration.
Detailed Protocol: Dose-Response and Time-Course Analysis
Materials:
-
HEK293T cells
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Plasmid encoding the FKBP12F36V-tagged protein of interest
-
Transfection reagent
-
This compound (and this compound-NEG as a negative control)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against the target protein and a loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a multi-well plate (e.g., 6-well or 12-well) to be 70-80% confluent at the time of transfection.
-
Transfect the cells with the plasmid encoding the FKBP12F36V-tagged protein of interest using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow 24-48 hours for protein expression.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). It is recommended that DMSO stock solutions are made and used on the same day and not subjected to freeze/thaw cycles.
-
For Dose-Response: Prepare serial dilutions of this compound in complete growth medium to achieve final concentrations ranging from, for example, 10 nM to 1 µM. Include a DMSO-only control and a negative control (this compound-NEG) if available.
-
For Time-Course: Use a concentration determined from the dose-response experiment (e.g., the concentration that gives >80% degradation).
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound or the DMSO control.
-
Incubate the cells for a fixed time point for the dose-response experiment (e.g., 24 hours) or for various time points for the time-course experiment (e.g., 2, 4, 8, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein lysates to the same concentration and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody against the target protein and a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis:
-
Perform densitometry analysis on the Western blot bands to quantify the protein levels.
-
Normalize the target protein band intensity to the loading control band intensity.
-
For the dose-response experiment, plot the normalized protein levels against the log of the this compound concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
For the time-course experiment, plot the normalized protein levels against time to determine the degradation kinetics.
-
Conclusion
The this compound system provides a robust method for the inducible degradation of target proteins in HEK293T cells. The optimal working concentration is target-dependent, and the protocols outlined above provide a framework for its empirical determination. By carefully performing dose-response and time-course experiments, researchers can effectively utilize this compound for precise control of protein levels to investigate their cellular functions.
References
Application Notes and Protocols for Lentiviral Transduction of FKBP12(F36V) Fusion Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ability to precisely control the abundance of specific proteins is a powerful tool for dissecting complex biological processes and for validating novel drug targets. The FKBP12(F36V) fusion protein system, particularly when coupled with "degradation tag" (dTAG) technology, offers a method for rapid and selective removal of a protein of interest from the cellular environment. This is achieved by fusing the target protein to the FKBP12(F36V) mutant, which can then be targeted for degradation by a small molecule degrader. Lentiviral vectors are a highly efficient means of delivering the genetic information encoding these fusion proteins into a wide variety of cell types, including both dividing and non-dividing cells, enabling stable and long-term expression.
These application notes provide a detailed protocol for the lentiviral transduction of cells to express FKBP12(F36V) fusion proteins and a subsequent functional assay to induce and quantify protein degradation.
Signaling Pathway: dTAG-Mediated Protein Degradation
The dTAG system utilizes a heterobifunctional small molecule to induce the proximity of an E3 ubiquitin ligase to the FKBP12(F36V)-tagged protein of interest. This induced proximity leads to the polyubiquitination of the fusion protein and its subsequent degradation by the proteasome.
Caption: dTAG-mediated protein degradation pathway.
Experimental Workflow: Lentiviral Transduction and Functional Assay
The overall workflow involves the production of lentiviral particles carrying the FKBP12(F36V)-fusion protein construct, transduction of the target cells, selection of successfully transduced cells, and subsequent functional analysis of protein degradation upon addition of the dTAG molecule.
Caption: Lentiviral transduction and protein degradation workflow.
Quantitative Data Summary
The efficiency of lentiviral transduction and subsequent protein degradation can vary depending on the cell type, the protein of interest, and the specific dTAG molecule used. The following tables provide a summary of representative quantitative data.
Table 1: Lentiviral Transduction Efficiency in Various Cell Lines
| Cell Line | Vector Type | Transduction Enhancer | Multiplicity of Infection (MOI) | Transduction Efficiency (%) | Reference |
| HEK293T | VSV-G pseudotyped lentivirus | Polybrene | 1-10 | >90% | |
| HeLa | VSV-G pseudotyped lentivirus | Polybrene | 5-10 | >80% | |
| Jurkat | VSV-G pseudotyped lentivirus | Polybrene | 10-20 | ~30-80% | |
| Primary CD34+ HSPCs | VSV-G pseudotyped lentivirus | Retronectin | >20 | ~20-60% | |
| NCI-H1155 (Lung Cancer) | VSV-G pseudotyped lentivirus | Not specified | 1 | >50% | |
| SHP-77 (Lung Cancer) | VSV-G pseudotyped lentivirus | Not specified | 1 | >50% |
Table 2: Degradation of FKBP12(F36V) Fusion Proteins by dTAG Molecules
| Fusion Protein | Cell Line | dTAG Molecule | Concentration | Time | Degradation Efficiency (%) | Reference |
| FKBP12(F36V)-BRD4 | 293FT | dTAG-13 | 100 nM | 24 h | >95% | |
| FKBP12(F36V)-KRAS(G12V) | NIH/3T3 | dTAG-13 | 500 nM | 24 h | >90% | |
| HDAC1-FKBP12(F36V) | MV4;11 | dTAG-13 | 500 nM | 6 h | ~90% | |
| MYC-FKBP12(F36V) | MV4;11 | dTAG-13 | 500 nM | 6 h | ~75% | |
| FKBP12(F36V)-Nluc | 293FT | dTAGV-1 | 100 nM | 24 h | >90% |
Experimental Protocols
Part 1: Lentivirus Production
This protocol describes the generation of lentiviral particles in HEK293T cells using a second or third-generation packaging system.
Materials:
-
Lentiviral transfer plasmid encoding the FKBP12(F36V)-fusion protein.
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G).
-
HEK293T cells.
-
DMEM, high glucose, with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE 6).
-
0.45 µm syringe filter.
Procedure:
-
Cell Seeding: The day before transfection, seed 6 x 10^6 HEK293T cells in a 10 cm dish in 10 mL of complete DMEM. Cells should be approximately 70-80% confluent at the time of transfection.
-
Plasmid DNA Preparation: In a sterile microcentrifuge tube, prepare the DNA mixture. For a 10 cm dish, use:
-
10 µg of the FKBP12(F36V)-fusion protein transfer plasmid.
-
7.5 µg of the packaging plasmid (e.g., psPAX2).
-
2.5 µg of the envelope plasmid (e.g., pMD2.G).
-
-
Transfection:
-
Dilute the plasmid DNA mixture in serum-free medium (e.g., Opti-MEM).
-
Add the transfection reagent to the diluted DNA and incubate according to the manufacturer's protocol to allow complex formation.
-
Add the DNA-transfection reagent complexes dropwise to the HEK293T cells. Gently swirl the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.
-
Virus Harvest:
-
48 hours post-transfection, carefully collect the cell culture supernatant containing the lentiviral particles.
-
For a second harvest, add 10 mL of fresh complete DMEM to the cells and collect the supernatant again at 72 hours post-transfection. The harvests can be pooled.
-
-
Virus Filtration and Storage:
-
Centrifuge the collected supernatant at 500 x g for 10 minutes to pellet any cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter to remove remaining debris.
-
Aliquot the viral supernatant and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Part 2: Lentiviral Transduction of Target Cells
This protocol outlines the transduction of a target cell line with the produced lentivirus.
Materials:
-
Target cells.
-
Lentiviral supernatant.
-
Complete culture medium for the target cells.
-
Polybrene (hexadimethrine bromide) or other transduction enhancers (e.g., Retronectin).
-
Selection antibiotic (e.g., puromycin, if the lentiviral vector contains a resistance gene).
Procedure:
-
Cell Seeding: The day before transduction, seed the target cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Transduction:
-
On the day of transduction, remove the old medium from the cells.
-
Add fresh complete medium containing a transduction enhancer. A final concentration of 4-8 µg/mL of Polybrene is commonly used. Note: The optimal concentration of the transduction enhancer should be determined empirically for each cell type as it can be toxic.
-
Add the desired amount of lentiviral supernatant to the cells. The volume of virus to add is determined by the desired Multiplicity of Infection (MOI). If the viral titer is unknown, a range of dilutions should be tested.
-
Gently swirl the plate to mix.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24-72 hours.
-
Medium Change: After the incubation period, replace the virus-containing medium with fresh complete medium.
-
Selection (Optional): If the lentiviral vector contains a selection marker, add the appropriate antibiotic to the medium 48-72 hours post-transduction to select for successfully transduced cells. The optimal concentration of the antibiotic should be determined from a kill curve performed on the parental cell line.
-
Expansion: Expand the selected cell population for further experiments.
Part 3: dTAG-Mediated Protein Degradation Assay
This protocol describes a typical experiment to induce and analyze the degradation of an FKBP12(F36V)-tagged protein.
Materials:
-
Transduced cells stably expressing the FKBP12(F36V)-fusion protein.
-
dTAG molecule (e.g., dTAG-13, this compound) dissolved in DMSO.
-
Complete culture medium.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
Reagents and equipment for Western blotting or mass spectrometry.
Procedure:
-
Cell Seeding: Seed the transduced cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
dTAG Treatment:
-
Prepare serial dilutions of the dTAG molecule in complete culture medium. A typical concentration range to test is from 1 nM to 1 µM. Include a DMSO-only control.
-
Remove the medium from the cells and add the medium containing the dTAG molecule or DMSO.
-
-
Time Course: Incubate the cells for the desired amount of time. For a time-course experiment, have separate wells for each time point (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Cell Lysis:
-
At each time point, wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a standard protein assay.
-
-
Analysis:
-
Western Blot: Normalize the protein concentration for all samples, prepare them for SDS-PAGE, and perform a Western blot using an antibody against the protein of interest or an antibody against a tag on the fusion protein (e.g., HA-tag). An antibody against a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.
-
Mass Spectrometry: For a global proteomic analysis, the protein lysates can be processed for mass spectrometry to quantify the abundance of the target protein and assess off-target effects.
-
Conclusion
The combination of lentiviral gene delivery and the FKBP12(F36V)/dTAG system provides a robust and versatile platform for the conditional control of protein levels. The protocols and data presented here offer a comprehensive guide for researchers to implement this technology in their studies, enabling deeper insights into protein function and facilitating the validation of new therapeutic targets. Successful application of these methods requires careful optimization of transduction conditions and validation of the functional consequences of protein degradation in the specific cellular context of interest.
Application Notes & Protocols: Generating Stable Cell Lines for DTAGv-1 Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Degradation Tag (dTAG) system is a powerful chemical biology tool for inducing rapid and specific degradation of a target protein of interest (POI). This technology offers temporal control over protein levels, providing significant advantages over genetic knockout or knockdown approaches. The dTAGv-1 molecule is a heterobifunctional degrader that specifically targets proteins fused with the mutant FKBP12F36V tag.[1][2][3] By recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound mediates the ubiquitination and subsequent proteasomal degradation of the FKBP12F36V-tagged protein.[1]
This document provides detailed protocols for the generation and validation of stable cell lines for use in this compound experiments, enabling precise control over protein abundance for target validation and functional studies. Two primary methods for generating stable cell lines are covered: lentiviral transduction for exogenous expression and CRISPR/Cas9-mediated knock-in for endogenous tagging.
Mechanism of Action
The this compound system operates through the formation of a ternary complex. The this compound molecule has two key binding domains: one that selectively binds to the engineered FKBP12F36V tag on the protein of interest, and another that binds to the VHL E3 ubiquitin ligase. This induced proximity brings the target protein into contact with the cellular degradation machinery, leading to its polyubiquitination and destruction by the proteasome.
References
Application Notes and Protocols for DTAGv-1 in Recalcitrant Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of recalcitrant proteins, which are often resistant to conventional degradation methods, presents a significant challenge in understanding their roles in disease and developing effective therapeutics. The DTAGv-1 system offers a potent and versatile solution for inducing the rapid and specific degradation of such proteins. This compound is a second-generation, in vivo-compatible degrader that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a target protein fused with the FKBP12F36V tag, leading to its ubiquitination and subsequent proteasomal degradation.[1][2][3][4] This system is particularly advantageous for proteins that are not effectively targeted by degraders that rely on the Cereblon (CRBN) E3 ligase.[2]
These application notes provide a comprehensive overview of the use of this compound for the targeted degradation of recalcitrant proteins, complete with detailed protocols and quantitative data to guide your research.
Mechanism of Action
The this compound system is a chemically induced proximity platform. It is composed of two key components:
-
The FKBP12F36V tag: A mutant version of the FKBP12 protein that is engineered to be specifically recognized by the this compound molecule. This tag is genetically fused to the protein of interest (POI).
-
The this compound molecule: A heterobifunctional small molecule consisting of a ligand that selectively binds to the FKBP12F36V tag and another ligand that recruits the VHL E3 ubiquitin ligase.
Upon introduction of this compound, a ternary complex is formed between the FKBP12F36V-tagged POI, this compound, and the VHL E3 ligase complex. This proximity induces the poly-ubiquitination of the POI, marking it for degradation by the 26S proteasome. A non-functional diastereomer, this compound-NEG, which cannot bind to VHL, serves as a negative control.
Signaling Pathway Diagram
Caption: Mechanism of this compound-mediated protein degradation.
Applications in Recalcitrant Protein Degradation
The this compound system has proven highly effective in degrading proteins that are resistant to other methods, including those that are difficult to target with small molecule inhibitors or CRBN-based degraders.
Case Study 1: EWS/FLI1 in Ewing Sarcoma
The EWS/FLI1 fusion protein is a key driver of Ewing sarcoma and has been notoriously difficult to target therapeutically. Studies have shown that this compound can potently and selectively degrade FKBP12F36V-EWS/FLI1.
Case Study 2: KRASG12V in Cancer
Mutant KRAS proteins, such as KRASG12V, are major oncogenic drivers that have been challenging to inhibit. The this compound system enables the rapid degradation of FKBP12F36V-KRASG12V, leading to the suppression of downstream signaling pathways and inhibition of cancer cell proliferation.
Quantitative Degradation Data
The following tables summarize the degradation efficiency of this compound against select recalcitrant proteins.
Table 1: Degradation of FKBP12F36V-EWS/FLI1 in EWS502 Cells
| This compound Concentration | Treatment Duration | Percent Degradation | Reference |
| 1 µM | 6 hours | Significant degradation observed | |
| 1 µM | 24 hours | Pronounced degradation | |
| 50 nM - 5000 nM | 24 hours | Dose-dependent degradation | |
| 150 nM | 24 hours | ~93% | |
| 50 nM | 24 hours | ~84% | |
| 15 nM | 24 hours | ~57% | |
| 5 nM | 24 hours | ~35% | |
| 1.5 nM | 24 hours | ~14% |
Table 2: Degradation of FKBP12F36V-KRASG12V
| Cell Line | This compound Concentration | Treatment Duration | Observations | Reference |
| PATU-8902 | 500 nM | 1 - 24 hours | Rapid degradation | |
| LUAD cell lines | 0.25 µM | Time-resolved | Efficient degradation | |
| RASless MEFs | Dose- and time-dependent | - | Effective degradation |
Experimental Protocols
Protocol 1: Generation of FKBP12F36V-tagged Cell Lines using CRISPR/Cas9
This protocol outlines the steps for endogenous tagging of a protein of interest with FKBP12F36V using CRISPR/Cas9-mediated knock-in.
Experimental Workflow Diagram
References
Revolutionizing Targeted Protein Degradation: Synergistic Applications of DTAGv-1 with Advanced Chemical Biology Tools
For Immediate Release
Researchers and drug development professionals now have access to a powerful and versatile tool for targeted protein degradation, DTAGv-1. This novel molecule, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to selectively degrade FKBP12F36V-tagged proteins, opens up new avenues for understanding protein function and developing novel therapeutics.[1][2][3][4][5] Application notes and detailed protocols are now available, demonstrating the combination of this compound with other cutting-edge chemical biology tools to achieve unprecedented control over cellular protein levels.
These resources provide researchers with the methodologies to harness the power of this compound in concert with other degrader technologies, covalent inhibitors, and light-inducible systems, enabling sophisticated experimental designs for target validation and drug discovery.
Application Note 1: Orthogonal and Sequential Protein Degradation by Combining this compound and CRBN-Recruiting PROTACs
The combination of this compound with PROTACs that recruit a different E3 ligase, such as Cereblon (CRBN), allows for the orthogonal or sequential degradation of two distinct proteins of interest. This powerful strategy enables the dissection of complex biological pathways and the study of synergistic effects of dual protein knockdown.
By tagging one protein with FKBP12F36V and utilizing a specific PROTAC for a second, untagged protein, researchers can independently control the degradation of each target. For instance, the degradation of an FKBP12F36V-tagged oncoprotein by this compound can be combined with the degradation of a key resistance factor by a CRBN-recruiting PROTAC like THAL-SNS-032. This approach avoids potential competition for the same E3 ligase, allowing for efficient and simultaneous degradation of both targets.
Quantitative Data Summary: this compound Mediated Protein Degradation
| Target Protein | Cell Line | This compound Concentration | Treatment Time | Observed Degradation | Reference |
| FKBP12F36V-Nluc | 293FT | 0.1 nM - 10 µM | 24 hours | Potent and selective degradation | |
| LACZ-FKBP12F36V | PATU-8902 | 500 nM | 4 hours | Significant degradation | |
| FKBP12F36V-KRASG12V | PATU-8902 | 500 nM | 1-24 hours | Rapid degradation | |
| FKBP12F36V-EWS/FLI | Ewing Sarcoma cells | 50-5000 nM | 24 hours | Potent degradation | |
| METTL3-HA-FKBP12F36V | mESCs | 500 nM | 48 hours | Nearly complete degradation |
Experimental Protocol: Sequential Degradation of Two Target Proteins
This protocol describes the sequential degradation of a FKBP12F36V-tagged protein (Protein A) using this compound, followed by the degradation of a second endogenous protein (Protein B) using a CRBN-recruiting PROTAC.
Materials:
-
Cells expressing FKBP12F36V-Protein A
-
This compound (10 mM stock in DMSO)
-
CRBN-recruiting PROTAC for Protein B (10 mM stock in DMSO)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies for Protein A, Protein B, and a loading control (e.g., GAPDH, β-actin)
-
Western blot reagents and equipment
Procedure:
-
Cell Seeding: Seed cells at a density that will allow for logarithmic growth throughout the experiment.
-
This compound Treatment: Treat cells with the desired concentration of this compound to degrade Protein A. A typical starting concentration is 100-500 nM. Incubate for a predetermined time (e.g., 4-24 hours) based on the degradation kinetics of Protein A.
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PROTAC Treatment: After the initial incubation with this compound, add the CRBN-recruiting PROTAC for Protein B to the cell culture medium. The optimal concentration will depend on the specific PROTAC and target.
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Incubation: Continue to incubate the cells for the desired duration to achieve degradation of Protein B.
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Cell Lysis: Harvest the cells and lyse them using ice-cold lysis buffer.
-
Western Blot Analysis: Perform western blotting to analyze the levels of Protein A, Protein B, and the loading control. Quantify band intensities to determine the extent of degradation.
Visualization of Sequential Degradation Workflow
Caption: Sequential protein degradation workflow using this compound and a CRBN-recruiting PROTAC.
Application Note 2: Proof-of-Concept - Combining this compound with Molecular Glues for Enhanced or Altered Substrate Specificity
Molecular glues are small molecules that induce an interaction between an E3 ligase and a target protein, leading to the degradation of the target. Combining this compound with a molecular glue could theoretically lead to several interesting outcomes. For instance, a molecular glue that modifies the surface of VHL could potentially enhance the degradation of certain "difficult-to-degrade" FKBP12F36V-tagged proteins by this compound by promoting a more stable ternary complex. Alternatively, a molecular glue could redirect the VHL E3 ligase to a neosubstrate, and the simultaneous degradation of this neosubstrate and an FKBP12F36V-tagged protein could be explored for synergistic therapeutic effects.
Hypothetical Experimental Protocol: Enhancing this compound-Mediated Degradation with a VHL-Modulating Molecular Glue
Materials:
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Cells expressing a "difficult-to-degrade" FKBP12F36V-tagged protein
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This compound
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Hypothetical VHL-modulating molecular glue
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Western blot and immunoprecipitation reagents
Procedure:
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Characterize Baseline Degradation: Determine the DC50 and Dmax of this compound for the target protein under standard conditions.
-
Co-treatment: Treat cells with a fixed, suboptimal concentration of this compound in the presence of increasing concentrations of the molecular glue.
-
Assess Degradation: Perform western blotting to determine if the molecular glue enhances the degradation of the target protein, indicated by a leftward shift in the DC50 or an increase in the Dmax.
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Ternary Complex Analysis: Use co-immunoprecipitation to assess the formation of the VHL-DTAGv-1-target protein ternary complex in the presence and absence of the molecular glue. An enhanced interaction would support the hypothesis.
Visualization of the Proposed Mechanism
Caption: Proposed enhancement of this compound activity by a VHL-modulating molecular glue.
Application Note 3: Proof-of-Concept - Sequential Target Engagement with this compound and Covalent Inhibitors
Combining the rapid and reversible degradation afforded by this compound with the long-lasting and irreversible inhibition of a covalent inhibitor offers a powerful strategy for dissecting the roles of different protein functions over time. For example, a researcher could first degrade a protein of interest using this compound to study the immediate effects of its absence. Then, after a washout period to allow for protein re-synthesis, a covalent inhibitor targeting a specific enzymatic activity of the same protein could be introduced to study the effects of inhibiting that function in the context of the re-expressed protein.
Hypothetical Experimental Protocol: Sequential Degradation and Inhibition
Materials:
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Cells expressing the FKBP12F36V-tagged protein of interest
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This compound
-
Covalent inhibitor for the protein of interest
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Reagents for the relevant functional assays (e.g., kinase activity assay, cell proliferation assay)
Procedure:
-
Degradation Phase: Treat cells with this compound to degrade the target protein. Perform functional assays to assess the phenotype of protein loss.
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Washout and Recovery: Wash out the this compound and culture the cells in fresh medium to allow for the re-expression of the target protein. Monitor protein levels by western blot.
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Inhibition Phase: Once protein levels have recovered, treat the cells with the covalent inhibitor.
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Functional Analysis: Repeat the functional assays to assess the phenotype of specific activity inhibition.
Visualization of the Sequential Perturbation Workflow
Caption: Sequential protein degradation and covalent inhibition workflow.
Application Note 4: Proof-of-Concept - Spatiotemporal Control of Protein Degradation by Combining this compound with Photo-activatable Probes
Achieving precise spatiotemporal control over protein degradation is a major goal in chemical biology. This can be conceptually achieved by combining the this compound system with a photo-activatable ("caged") version of the this compound molecule. In its caged form, the this compound molecule would be inactive. Upon illumination with a specific wavelength of light at a defined time and location within a cell or tissue, the caging group would be cleaved, releasing the active this compound and initiating the degradation of the FKBP12F36V-tagged protein only in the illuminated area. This would allow for unprecedented precision in studying the roles of proteins in highly dynamic and localized cellular processes.
Hypothetical Experimental Protocol: Light-Inducible Protein Degradation
Materials:
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Cells expressing the FKBP12F36V-tagged protein of interest
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Photo-activatable ("caged") this compound
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Microscope with a light source capable of delivering the specific wavelength for uncaging
-
Live-cell imaging setup
Procedure:
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Incubation with Caged this compound: Incubate cells with the caged this compound. The molecule should be cell-permeable but inactive in the dark.
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Targeted Photo-activation: Using a microscope, illuminate a specific region of interest (e.g., a subcellular compartment or a single cell in a multicellular context) with the appropriate wavelength of light to uncage the this compound.
-
Live-Cell Imaging: Monitor the degradation of the target protein in real-time using a fluorescently-tagged version of the protein or by fixing the cells at different time points after photo-activation and performing immunofluorescence.
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Analysis: Quantify the decrease in fluorescence intensity in the illuminated region compared to the non-illuminated regions to determine the spatiotemporal kinetics of degradation.
Visualization of Light-Induced Degradation
Caption: Workflow for spatiotemporal control of protein degradation using photo-activatable this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting incomplete protein degradation with DTAGv-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the DTAGv-1 protein degradation system. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing incomplete or no degradation of my FKBP12F36V-tagged protein of interest (POI) after this compound treatment. What are the potential causes and how can I troubleshoot this?
A1: Incomplete or no degradation is a common issue that can arise from several factors throughout the experimental workflow. Here is a step-by-step guide to troubleshoot this problem:
Step 1: Verify Expression of the FKBP12F36V-Fusion Protein
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Rationale: The this compound system's efficacy is entirely dependent on the presence of the FKBP12F36V tag on your protein of interest.
-
Troubleshooting:
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Confirm the successful transfection or transduction and stable expression of your FKBP12F36V-tagged protein using Western blotting with an antibody against your POI or the tag itself (e.g., an anti-FKBP12 antibody).
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Ensure the tag is in-frame and properly folded with your POI, as improper fusion could lead to a non-functional tag.
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Step 2: Optimize this compound Concentration and Treatment Duration
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Rationale: The optimal concentration and treatment time for this compound can be cell-line and protein-specific.
-
Troubleshooting:
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Concentration: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your system.[1]
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Time Course: Conduct a time-course experiment (e.g., 1, 4, 8, 12, 24, and 48 hours) to identify the optimal degradation window for your POI.[2][3] Some proteins may degrade rapidly, while others may require longer treatment times.
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Step 3: Address the "Hook Effect"
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Rationale: At very high concentrations, PROTACs like this compound can lead to the formation of non-productive binary complexes (this compound with either the POI or the E3 ligase) instead of the productive ternary complex required for degradation. This can result in reduced degradation efficiency.[4][5]
-
Troubleshooting:
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If you observe decreased degradation at higher concentrations in your dose-response experiment, this may indicate the hook effect.
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To mitigate this, use this compound at the optimal concentration determined from your dose-response curve, avoiding excessive concentrations.
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Step 4: Confirm the Involvement of the Ubiquitin-Proteasome System (UPS)
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Rationale: this compound mediates degradation through the UPS. If this pathway is compromised, degradation will be inhibited.
-
Troubleshooting:
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Pre-treat your cells with a proteasome inhibitor (e.g., MG132 or bortezomib) or a Nedd8-activating enzyme inhibitor (e.g., MLN4924) before adding this compound.
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If the degradation of your POI is rescued in the presence of these inhibitors, it confirms that the degradation is proteasome-dependent.
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Step 5: Ensure E3 Ligase (VHL) Availability and Functionality
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Rationale: this compound specifically recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the target protein. Low levels or dysfunction of VHL in your cell line will impair degradation.
-
Troubleshooting:
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Check the expression level of VHL in your cell line of interest via Western blotting or by consulting literature and cell line databases.
-
If VHL levels are low, consider using a different cell line with higher VHL expression.
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Step 6: Use Appropriate Experimental Controls
-
Rationale: Proper controls are crucial to ensure that the observed degradation is a specific effect of this compound.
-
Troubleshooting:
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Negative Control: Always include a negative control compound, this compound-NEG, which is an inactive diastereomer of this compound that cannot bind to VHL. Your POI should not be degraded in the presence of this compound-NEG.
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Vehicle Control: A vehicle control (e.g., DMSO) is essential to account for any effects of the solvent on your cells.
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Parental Cell Line: Use the parental cell line that does not express the FKBP12F36V-tagged protein to confirm that this compound does not affect the endogenous, untagged protein.
-
Q2: How can I quantitatively assess the degradation of my target protein?
A2: There are several methods to quantify protein degradation, with Western blotting and luciferase-based assays being the most common for the dTAG system.
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Western Blotting: This is a standard method to visualize and quantify changes in protein levels. Densitometry analysis of the protein bands can be used to determine the percentage of degradation compared to a loading control (e.g., GAPDH or β-actin).
-
Luciferase Assays: If your FKBP12F36V-tagged protein is also fused to a luciferase reporter (e.g., NanoLuc or Firefly luciferase), you can measure the decrease in luminescence as a direct readout of protein degradation. This method is particularly useful for high-throughput screening.
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times for this compound
| Parameter | Recommended Range | Notes |
| Concentration | 1 nM - 10 µM | A dose-response curve is highly recommended to determine the optimal concentration for your specific target and cell line. |
| Incubation Time | 1 - 48 hours | The optimal time can vary depending on the turnover rate of the target protein. A time-course experiment is advised. |
Experimental Protocols
Detailed Methodology for a Standard this compound Western Blot Experiment
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Cell Seeding: Plate your cells (both the line expressing the FKBP12F36V-tagged protein and the parental line) in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere overnight.
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This compound Treatment:
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Prepare a stock solution of this compound and this compound-NEG in DMSO.
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On the day of the experiment, dilute the compounds to the desired concentrations in fresh cell culture medium.
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Remove the old medium from the cells and add the medium containing the this compound, this compound-NEG, or vehicle control (DMSO).
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Incubate the cells for the desired amount of time at 37°C and 5% CO2.
-
-
Cell Lysis:
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After incubation, wash the cells with ice-cold PBS.
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Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
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Incubate the lysates on ice for 20-30 minutes, with occasional vortexing.
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Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the cell debris.
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Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
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Western Blotting:
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Normalize the protein concentrations of all samples with lysis buffer.
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Prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
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Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
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Incubate the membrane with the primary antibody against your POI or the FKBP12 tag overnight at 4°C. Also, probe a separate membrane or the same membrane (after stripping) with a loading control antibody.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the POI band to the loading control band. Calculate the percentage of degradation relative to the vehicle-treated control.
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: this compound Experimental Workflow.
References
Technical Support Center: Overcoming Resistance to DTAGv-1 Mediated Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with DTAGv-1 mediated protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional small molecule that enables targeted degradation of proteins tagged with the mutant FKBP12F36V protein. It functions as a "degradation tag" (dTAG) molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the FKBP12F36V-tagged protein of interest. This induced proximity leads to poly-ubiquitination of the target protein and its subsequent degradation by the proteasome.[1][2]
Q2: Why is my FKBP12F36V-tagged protein not degrading after this compound treatment?
A2: Resistance to this compound mediated degradation can arise from several factors:
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Suboptimal this compound Concentration or Treatment Duration: The concentration of this compound and the incubation time are critical parameters that may need optimization for each target protein and cell line.
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Issues with the FKBP12F36V Tag: The location of the FKBP12F36V tag (N- or C-terminus) can impact the accessibility for this compound binding and subsequent ternary complex formation. Improper folding of the fusion protein can also hinder degradation.[3]
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Cellular Localization of the Target Protein: The subcellular compartment of your protein of interest might have limited accessibility to the VHL E3 ligase complex.[4]
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Low VHL E3 Ligase Expression: The cell line you are using may have low endogenous levels of the VHL E3 ligase complex components, limiting the degradation capacity.
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Impaired Ubiquitin-Proteasome System (UPS): General defects in the UPS pathway within your cells can prevent the degradation of ubiquitinated proteins.
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Recalcitrant Target Proteins: Some proteins are inherently more resistant to degradation due to their structure, stability, or interactions with other cellular components.[5]
Q3: I was using the CRBN-recruiting degrader dTAG-13 without success. Will switching to this compound help?
A3: Yes, switching to this compound is a valid strategy. Some proteins that are resistant to degradation by CRBN-recruiting dTAG molecules can be effectively degraded by the VHL-recruiting this compound. This is due to "context- and protein-specific differences in the effectiveness of dTAG-13 for inducing target protein degradation". Therefore, if you are experiencing resistance with a CRBN-based degrader, testing a VHL-based degrader like this compound is recommended.
Troubleshooting Guides
Problem 1: No or incomplete degradation of the target protein.
This is the most common issue encountered. Follow this step-by-step guide to troubleshoot the problem.
Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting resistance in this compound experiments.
Step 1: Verify the Integrity of your Experimental System
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Confirm FKBP12F36V Fusion Protein Expression:
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Perform a Western blot to confirm the expression of your full-length fusion protein at the expected molecular weight. Use an antibody against your protein of interest and/or an antibody against the tag (e.g., HA-tag if included in your construct).
-
-
Check this compound Compound Integrity:
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Ensure your this compound stock solution is prepared correctly and has been stored properly to avoid degradation. If in doubt, use a fresh batch of the compound.
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Step 2: Optimize this compound Concentration and Treatment Time
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Perform a Dose-Response Experiment:
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Treat your cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for a fixed time (e.g., 6 hours) to determine the optimal concentration for degradation.
-
-
Perform a Time-Course Experiment:
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Using the optimal concentration from the dose-response experiment, treat your cells for various durations (e.g., 1, 2, 4, 8, 12, and 24 hours) to find the optimal treatment time. Some proteins degrade rapidly within an hour, while others may require longer treatment times.
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Step 3: Confirm the Involvement of the Ubiquitin-Proteasome System (UPS)
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Proteasome Inhibitor Rescue Experiment:
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Pre-treat your cells with a proteasome inhibitor (e.g., MG132 or Carfilzomib) for 1-2 hours before adding this compound. If this compound is inducing ubiquitination, inhibiting the proteasome should "rescue" your protein from degradation, leading to its accumulation compared to cells treated with this compound alone. This confirms that the degradation is proteasome-dependent.
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Step 4: Evaluate the FKBP12F36V-Tag and Fusion Protein
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Test Alternative Tag Positioning:
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If you are still observing resistance, the position of the FKBP12F36V tag may be sterically hindering the formation of the ternary complex. If your current construct has the tag at the N-terminus, create a new construct with the tag at the C-terminus, and vice versa.
-
-
Consider a Different Linker:
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In some cases, the linker between your protein of interest and the FKBP12F36V tag may be too short or too rigid. Introducing a flexible linker (e.g., a (GGGGS)n repeat) might improve degradation efficiency.
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Step 5: Assess the E3 Ligase Context
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Confirm VHL Expression:
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Check the expression level of VHL in your cell line using Western blot or by consulting publicly available databases. Cell lines with very low VHL expression may not support efficient this compound mediated degradation.
-
-
Try a CRBN-recruiting dTAG Molecule:
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As mentioned in the FAQs, some proteins are better degraded by recruiting a different E3 ligase. If you have confirmed that your fusion protein is expressed and the UPS is functional, consider testing a CRBN-recruiting degrader like dTAG-13.
-
Problem 2: High background degradation or off-target effects.
Step 1: Use the Negative Control
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Always include a negative control compound, this compound-NEG, in your experiments. This is a stereoisomer of this compound that does not bind to VHL and should not induce degradation. If you observe degradation with this compound-NEG, it suggests a non-specific effect.
Step 2: Titrate this compound Concentration
-
High concentrations of this compound can sometimes lead to off-target effects. Perform a dose-response experiment to find the lowest effective concentration that induces specific degradation of your target protein.
Experimental Protocols
Protocol 1: Dose-Response and Time-Course for this compound Treatment
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Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
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Dose-Response:
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Prepare a serial dilution of this compound in your cell culture medium. A typical concentration range to test is 1 nM, 10 nM, 100 nM, 500 nM, 1 µM, and 5 µM.
-
Include a vehicle control (e.g., DMSO) and a negative control (this compound-NEG at the highest concentration used for this compound).
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Replace the medium in your cell plates with the medium containing the different concentrations of this compound.
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Incubate for a fixed period (e.g., 6 hours).
-
-
Time-Course:
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Using the optimal concentration determined from the dose-response experiment, prepare fresh medium containing this compound.
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Treat the cells and harvest them at different time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).
-
-
Cell Lysis and Protein Quantification:
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Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Quantify the total protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Perform a Western blot to analyze the levels of your target protein. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 2: Proteasome Inhibitor Rescue Experiment
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Cell Seeding: Seed your cells as described in Protocol 1.
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Proteasome Inhibitor Pre-treatment:
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Prepare medium containing a proteasome inhibitor (e.g., 10 µM MG132 or 1 µM Carfilzomib) and a vehicle control.
-
Pre-treat the cells with the proteasome inhibitor or vehicle for 1-2 hours.
-
-
This compound Treatment:
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Without washing out the proteasome inhibitor, add this compound at the optimal concentration to the designated wells.
-
Include the following controls:
-
Vehicle only
-
This compound only
-
Proteasome inhibitor only
-
Proteasome inhibitor + this compound
-
-
-
Incubation and Analysis:
-
Incubate for the optimal duration determined in Protocol 1.
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Harvest the cells and perform Western blot analysis as described above. A successful rescue will show higher levels of the target protein in the "Proteasome inhibitor + this compound" lane compared to the "this compound only" lane.
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Quantitative Data Summary
The following table summarizes the comparative efficacy of this compound and dTAG-13 for different target proteins, highlighting cases where this compound overcomes resistance to dTAG-13.
| Target Protein | Cell Line | dTAG-13 (CRBN-recruiting) Degradation | This compound (VHL-recruiting) Degradation | Reference |
| FKBP12F36V-EWS/FLI | EWS502 | Ineffective | Effective | |
| FKBP12F36V-KRASG12V | PATU-8902 | Effective | Effective | |
| FKBP12F36V-Nluc | 293FT | Effective | Effective |
Signaling Pathway and Workflow Diagrams
Caption: The signaling pathway of this compound mediated protein degradation.
Caption: Workflow for optimizing the position of the FKBP12(F36V) tag.
References
DTAGv-1 Technical Support Center: Enhancing Efficiency in Challenging Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of DTAGv-1 in demanding experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective degrader of proteins tagged with the mutant FKBP12F36V. It is a heterobifunctional molecule, often referred to as a Proteolysis-Targeting Chimera (PROTAC). This compound functions by simultaneously binding to the FKBP12F36V tag on a protein of interest and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][2][3] This targeted protein degradation allows for rapid and specific depletion of a protein of interest, providing a powerful tool for studying protein function.
Q2: What are the key advantages of using this compound over other dTAG molecules?
A2: this compound offers several advantages, making it a valuable tool for targeted protein degradation:
-
VHL Recruitment: It exclusively recruits the VHL E3 ligase, providing an alternative to CRBN-recruiting dTAG molecules. This is particularly useful for degrading proteins that may be resistant to CRBN-mediated degradation.[2][4]
-
Improved In Vivo Properties: this compound exhibits enhanced pharmacokinetic (PK) and pharmacodynamic (PD) properties compared to some earlier generation dTAG molecules, making it well-suited for in vivo studies in animal models.
-
High Selectivity: The interaction is highly specific to the FKBP12F36V mutant tag, with no significant degradation of the wild-type FKBP12 protein. This minimizes off-target effects.
-
Rapid Action: this compound can induce degradation of target proteins within hours of administration.
Q3: Can this compound be used for in vivo experiments?
A3: Yes, this compound is designed for both in vitro and in vivo applications. It has demonstrated efficacy in mouse models, with good bioavailability and the ability to induce target protein degradation in a time- and dose-dependent manner.
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon observed with bifunctional molecules like PROTACs where, at very high concentrations, the degradation efficiency decreases. This is because the PROTAC molecules saturate both the target protein and the E3 ligase independently, preventing the formation of the productive ternary complex required for degradation. To avoid the hook effect, it is crucial to perform a dose-response experiment to determine the optimal concentration range of this compound for your specific target and experimental system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low degradation of the target protein | Insufficient this compound concentration. | Perform a dose-response titration to identify the optimal concentration. Start with a range of 10 nM to 1 µM. |
| Low expression of the VHL E3 ligase in the cell line. | Verify VHL expression levels in your cell line using Western blot or qPCR. Consider using a different cell line with higher VHL expression if necessary. | |
| The FKBP12F36V tag is not accessible. | Ensure the tag is properly folded and accessible. Consider repositioning the tag on the N-terminus, C-terminus, or an internal loop of the target protein. | |
| Suboptimal incubation time. | Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal degradation kinetics for your target protein. | |
| High background or off-target effects | This compound concentration is too high. | Reduce the concentration of this compound to the lowest effective dose determined from your dose-response curve. |
| Non-specific binding. | Include a negative control in your experiments, such as a mock-treated sample or cells expressing the target protein without the FKBP12F36V tag. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell passage numbers, confluency, and media composition. |
| This compound stock solution degradation. | Aliquot and store the this compound stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. | |
| Poor solubility of this compound | Improper solvent. | This compound is soluble in DMSO. For in vivo studies, specific formulation protocols should be followed to ensure solubility and bioavailability. |
Data Presentation
Table 1: In Vitro Degradation of FKBP12F36V-Nluc in 293FT cells
| This compound Concentration | Incubation Time (hours) | Degradation (%) |
| 0.1 nM | 24 | > 50 |
| 1 nM | 24 | > 80 |
| 10 nM | 24 | > 95 |
| 100 nM | 24 | > 98 |
| 1 µM | 24 | > 98 |
Data synthesized from representative dose-response curves.
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value |
| Dose | 35 mg/kg |
| Route of Administration | Intraperitoneal (i.p.) |
| Half-life (t1/2) | ~2.5 hours |
| Time to Maximum Concentration (Tmax) | ~0.5 hours |
This data is illustrative and may vary depending on the specific mouse strain and experimental conditions.
Experimental Protocols
1. In Vitro Protein Degradation Assay
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Cell Seeding: Plate cells expressing the FKBP12F36V-tagged protein of interest in a suitable multi-well plate and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO-only control.
-
Incubation: Incubate the cells for the desired time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the DMSO control.
2. In Vivo Protein Degradation Study in Mice
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Animal Model: Use mice xenografted with tumor cells expressing the FKBP12F36V-tagged protein or a transgenic mouse model.
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This compound Formulation: Prepare the this compound formulation for intraperitoneal (i.p.) injection according to established protocols. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
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Dosing: Administer this compound via i.p. injection at the desired dose (e.g., 35 mg/kg). Include a vehicle control group.
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Tissue/Tumor Collection: At various time points post-injection (e.g., 4, 8, 24 hours), euthanize the mice and collect the tumors or relevant tissues.
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Protein Extraction: Homogenize the collected tissues/tumors and extract the proteins using a suitable lysis buffer.
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Analysis: Perform Western blot analysis as described in the in vitro protocol to assess the level of target protein degradation.
Visualizations
Caption: this compound mechanism of action.
Caption: this compound experimental workflows.
References
Technical Support Center: FKBP12F36V Tag Expression and DTAGv-1 Efficacy
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the FKBP12F36V-dTAG system. The information is tailored for scientists and drug development professionals to help overcome common hurdles in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Expression & Cloning
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Q1: I am not detecting any expression of my FKBP12F36V-tagged protein of interest (POI). What are the possible causes and solutions?
A1: Several factors can lead to a lack of detectable protein expression. Here is a step-by-step troubleshooting guide:
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Vector Integrity:
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Sequence Verification: Always sequence your final construct to ensure the FKBP12F36V tag and your POI are in the correct reading frame and that no mutations were introduced during cloning.[1]
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Codon Optimization: If your POI is from a species different from your expression system (e.g., human protein in a non-human cell line), consider codon optimization to prevent issues with rare codons that can truncate or halt translation.[1][2]
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Kozak Sequence: For expression in eukaryotic cells, ensure a proper Kozak consensus sequence (e.g., 5'-ACCATGG-3') is present upstream of the start codon to facilitate efficient translation initiation.[2]
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Expression System:
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"Leaky" Expression and Toxicity: Some proteins can be toxic to the host cells, even at low expression levels. This "leaky" expression, which can occur without the addition of an inducer in some systems, may prevent the successful generation of stable cell lines or robust expression.[1] Consider using expression systems with very tight regulation.
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Host Strain Selection: The choice of bacterial host or mammalian cell line can significantly impact protein expression. Some cell lines are better suited for expressing certain types of proteins.
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Detection Method:
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Antibody Sensitivity: The antibody used for detection by western blot may not be sensitive enough. Ensure you have a reliable, validated antibody for your POI or use an antibody against the HA-tag, which is often included in dTAG expression vectors.
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Western Blot Protocol: Optimize your western blot protocol, including lysis buffer composition, protein loading amount, and antibody concentrations.
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Q2: My FKBP12F36V-tagged protein is insoluble and found in the pellet after cell lysis. How can I improve its solubility?
A2: Protein insolubility, often due to the formation of inclusion bodies, is a common issue. Here are some strategies to improve solubility:
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Lower Expression Temperature: For bacterial expression, lowering the culture temperature (e.g., from 37°C to 20-30°C) after induction can slow down protein synthesis, which often aids in proper folding and improves solubility.
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Optimize Induction Conditions: Reducing the concentration of the inducer (e.g., IPTG) can decrease the rate of protein expression and potentially enhance solubility.
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Cell Lysis Conditions: Ensure that your cell lysis method is efficient. The addition of lysozyme prior to sonication can improve the disruption of bacterial cells.
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Choice of Lysis Buffer: Experiment with different lysis buffers containing various detergents or salts to aid in solubilizing your protein.
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Q3: Should I add the FKBP12F36V tag to the N-terminus or C-terminus of my protein?
A3: The location of the tag can impact the function, localization, and degradation of your POI.
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Functional Domains: Avoid placing the tag in a location that could disrupt known functional domains, localization signals, or interaction interfaces of your POI. A literature search on your protein can often provide insights into which terminus is more amenable to tagging.
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Empirical Testing: If the optimal tagging position is unknown, it is highly recommended to create both N- and C-terminal fusion constructs. You can then test both versions to see which one retains the normal function and localization of the protein and is efficiently degraded by the dTAG molecule. Lentiviral expression systems can be a quick way to assess this before moving to more time-consuming methods like CRISPR-mediated knock-in.
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DTAGv-1 Efficacy
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Q4: I am not observing efficient degradation of my FKBP12F36V-tagged protein after adding this compound. What should I check?
A4: Inefficient degradation can stem from several issues related to the dTAG molecule, the fusion protein, or the cellular machinery.
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This compound Integrity and Activity:
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Proper Storage: Ensure that your this compound stock solution is stored correctly (e.g., at -20°C or -80°C) to maintain its activity. Avoid repeated freeze-thaw cycles.
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Solubility: this compound is typically dissolved in DMSO. Ensure it is fully dissolved before adding it to your cell culture medium.
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Concentration and Incubation Time: The optimal concentration and incubation time for this compound can vary depending on the cell line and the specific target protein. Perform a dose-response and time-course experiment to determine the optimal conditions for your system.
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Cellular Factors:
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E3 Ligase Expression: this compound functions by recruiting the von Hippel-Lindau (VHL) E3 ligase. The expression level of VHL in your cell line could be a limiting factor. You can verify VHL expression by western blot.
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Proteasome Activity: The dTAG system relies on proteasomal degradation. As a control, you can pre-treat your cells with a proteasome inhibitor (e.g., MG132 or Carfilzomib). Inhibition of the proteasome should rescue the degradation of your tagged protein, confirming that the upstream degradation machinery is active.
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Fusion Protein Accessibility:
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Steric Hindrance: The FKBP12F36V tag on your POI might be in a conformation that is not accessible to the this compound/VHL complex. This can sometimes be resolved by changing the tag's position (N- vs. C-terminus) or by adding a flexible linker between your POI and the tag.
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Subcellular Localization: If your POI is localized to a specific cellular compartment, ensure that this compound can access it.
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Q5: I am observing off-target effects or cellular toxicity after treating my cells with this compound. How can I address this?
A5: While the dTAG system is designed for high specificity, off-target effects can occur.
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Use of Negative Control: Always include a negative control compound in your experiments, such as this compound-NEG. This is a diastereomer of this compound that cannot bind to VHL and should not induce degradation. This will help you distinguish between effects caused by the degradation of your POI and non-specific effects of the compound.
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Toxicity in Parental Cells: Test the toxicity of this compound on your parental cell line (the one without the FKBP12F36V-tagged protein). This will help you determine if the observed toxicity is independent of the degradation of your target.
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Dose Optimization: Use the lowest effective concentration of this compound to minimize potential off-target effects. A thorough dose-response experiment is crucial.
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Monitor Neo-substrates: While less of a concern for VHL-based degraders compared to some CRBN-based ones, it is good practice to confirm that the levels of endogenous VHL and its known substrates are not altered by this compound treatment.
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Quantitative Data Summary
For effective experimental design, refer to the following tables for typical concentration ranges and timelines.
Table 1: Recommended Concentrations for DTAG Molecules
| Molecule | Cell Line Example | Concentration Range | Typical Incubation Time | Reference |
| dTAG-13 | 293FT, MV4;11 | 1 nM - 1000 nM | 1 - 24 hours | |
| This compound | 293FT, PATU-8902, EWS502 | 1 nM - 10 µM | 4 - 24 hours | |
| dTAG-7 | 293FT | ~100 nM | 4 hours |
Note: These are starting points. Optimal concentrations and times must be determined empirically for each new cell line and target protein.
Key Experimental Protocols
Protocol 1: Western Blot Analysis of FKBP12F36V-tagged Protein Degradation
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Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of harvest.
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Treatment: Treat the cells with the desired concentrations of this compound and the negative control (this compound-NEG). Include a DMSO-treated sample as a vehicle control.
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Incubation: Incubate the cells for the desired amount of time (e.g., 4, 8, or 24 hours).
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Cell Lysis:
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Wash the cells once with cold PBS.
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Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
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Incubate on ice for 15-30 minutes.
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Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.
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Protein Quantification: Determine the protein concentration of the supernatant using a standard method like the BCA assay.
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Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
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SDS-PAGE and Transfer:
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Separate the protein samples on an SDS-polyacrylamide gel.
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Transfer the separated proteins to a nitrocellulose or PVDF membrane.
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Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
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Primary Antibody Incubation: Incubate the membrane with the primary antibody (against your POI, the HA-tag, or FKBP12F36V) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
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Washing: Wash the membrane three times for 5-10 minutes each with TBST.
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Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again as in step 10. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability/Proliferation Assay
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Cell Seeding: Seed cells in a 96-well or 384-well plate at an appropriate density. Allow them to adhere overnight.
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Compound Addition: Add serial dilutions of this compound, this compound-NEG, and a positive control for cell death to the appropriate wells. Include DMSO-treated wells as a negative control.
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Incubation: Incubate the plates for the desired duration (e.g., 72 or 120 hours).
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Viability Measurement:
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Use a commercially available cell viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.
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Allow the plate to equilibrate to room temperature.
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Add the reagent to each well according to the manufacturer's instructions.
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Incubate for a short period (e.g., 10-15 minutes) to allow the signal to stabilize.
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Data Acquisition: Measure the luminescence using a plate reader.
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Data Analysis: Normalize the data to the DMSO-treated control wells to calculate the percentage of cell viability. Plot the results to determine the effect of your POI's degradation on cell proliferation.
Visualizations
Caption: Mechanism of this compound mediated protein degradation.
Caption: Troubleshooting workflow for inefficient protein degradation.
References
Technical Support Center: Minimizing Cellular Toxicity of DTAGv-1 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DTAGv-1. The focus is to anticipate and address specific issues related to cellular toxicity that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective degrader of FKBP12F36V-tagged proteins.[1][2] It is a heterobifunctional molecule, often referred to as a Proteolysis-Targeting Chimera (PROTAC), that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the FKBP12F36V-tagged protein of interest.[1][2] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Q2: What is the purpose of the this compound-NEG control?
This compound-NEG is an inactive diastereomer of this compound that is unable to bind to the VHL E3 ligase. It serves as a crucial negative control to distinguish between on-target effects (resulting from the degradation of the tagged protein) and off-target effects of the this compound molecule itself. Any cellular response observed with this compound but not with this compound-NEG can be attributed to the degradation of the target protein.
Q3: Is this compound expected to be toxic to cells?
The dTAG system is designed for high selectivity, and studies have shown that this compound is exclusively selective for FKBP12F36V-tagged proteins with minimal off-target effects. However, cellular toxicity can still arise from several factors:
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On-target toxicity: The degradation of the target protein itself may lead to cellular stress or death, especially if the protein is essential for cell survival or proliferation.
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Cellular stress: The rapid and efficient removal of a protein can overwhelm the ubiquitin-proteasome system or induce other cellular stress pathways.
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Experimental artifacts: High concentrations of this compound, issues with the expression of the tagged protein, or problems with the vehicle (e.g., DMSO) can also contribute to toxicity.
Q4: What are the typical working concentrations for this compound in cell culture?
Effective concentrations of this compound for protein degradation are typically in the nanomolar to low micromolar range. It is always recommended to perform a dose-response experiment to determine the optimal concentration for degrading the specific protein of interest in your cell line while minimizing potential toxicity.
Troubleshooting Guides
Issue 1: High Cellular Toxicity Observed After this compound Treatment
Potential Cause 1: On-Target Toxicity The degradation of your protein of interest is causing cellular stress or death.
Troubleshooting Steps:
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Confirm On-Target Effect: Compare the toxicity of this compound with the inactive control, this compound-NEG. If this compound is significantly more toxic, the effect is likely on-target.
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Titrate this compound Concentration: Determine the minimal concentration of this compound required for sufficient protein degradation. It may be possible to find a therapeutic window where the protein is degraded without causing immediate cell death.
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Time-Course Experiment: Assess cell viability at different time points after this compound treatment. Short-term degradation may be sufficient to study the protein's function without inducing long-term toxicity.
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Rescue Experiment: If possible, introduce a downstream effector or supplement a depleted metabolite to rescue the toxic phenotype and confirm the mechanism of toxicity.
Potential Cause 2: Off-Target Toxicity or Compound Instability Although this compound is highly selective, at high concentrations, off-target effects or degradation of the compound into toxic byproducts could occur.
Troubleshooting Steps:
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Use this compound-NEG Control: This is the most critical step to rule out off-target effects of the molecule's core structure.
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Proteomics Analysis: For in-depth investigation, perform unbiased mass spectrometry-based proteomics to identify any unintended protein degradation. In studies with PATU-8902 cells, LACZ-FKBP12F36V was the only protein significantly degraded by this compound.
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Check Compound Quality: Ensure the purity and stability of your this compound stock. Improper storage can lead to degradation.
Potential Cause 3: Cellular Stress Response The rapid degradation of a highly abundant protein can lead to cellular stress.
Troubleshooting Steps:
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Monitor Stress Markers: Assess markers for common cellular stress pathways such as the unfolded protein response (UPR) and oxidative stress.
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Reduce Expression of Tagged Protein: If using an overexpression system, try to reduce the expression level of the FKBP12F36V-tagged protein to a more physiological level.
Issue 2: Inconsistent or High Background Toxicity
Potential Cause 1: Vehicle (DMSO) Toxicity High concentrations of DMSO can be toxic to many cell lines.
Troubleshooting Steps:
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Limit DMSO Concentration: Keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally below 0.1%.
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Vehicle Control: Always include a vehicle-only control group in your experiments to assess the baseline toxicity of the solvent.
Potential Cause 2: Cell Line Health and Plating Density Unhealthy cells or inappropriate cell density can increase susceptibility to treatment-induced toxicity.
Troubleshooting Steps:
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Maintain Healthy Cultures: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination.
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Optimize Plating Density: Determine the optimal seeding density for your cell line in the chosen assay format to ensure even growth and consistent results.
Potential Cause 3: Overexpression of the FKBP12F36V-tagged Protein Very high levels of the fusion protein could sequester cellular factors or cause stress even before this compound treatment.
Troubleshooting Steps:
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Use Inducible Expression Systems: Employ a doxycycline-inducible or similar system to control the expression level of your tagged protein.
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Generate Knock-in Cell Lines: Whenever possible, use CRISPR/Cas9 to tag the endogenous protein with FKBP12F36V. This ensures physiological expression levels.
Quantitative Data Summary
While specific CC50 (50% cytotoxic concentration) values for this compound are not extensively published across a wide range of cell lines, the available literature suggests that it is generally well-tolerated at concentrations effective for protein degradation. Researchers should empirically determine the cytotoxic profile of this compound in their specific experimental system. A template for such a determination is provided in the experimental protocols below.
Table 1: Representative this compound Activity
| Parameter | Value | Cell Line | Target Protein | Reference |
| Degradation | Potent degradation | 293FT | FKBP12F36V-Nluc | |
| Anti-proliferation | Diminished proliferation | PATU-8902 | FKBP12F36V-KRASG12V |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound
Objective: To determine the concentration of this compound that reduces cell viability by 50%.
Methodology:
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Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a serial dilution of this compound and the negative control this compound-NEG in culture medium. Also, prepare a vehicle control (e.g., DMSO).
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Treatment: Treat the cells with the serial dilutions of the compounds and controls.
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Incubation: Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours), consistent with the intended degradation experiment.
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Viability Assay: Use a commercial cell viability reagent such as CellTiter-Glo® (Promega) which measures ATP levels, or an MTS/XTT assay.
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Data Analysis: Normalize the results to the vehicle-treated control wells and plot the percentage of cell viability against the compound concentration. Use a non-linear regression model to calculate the CC50 value.
Protocol 2: Assessing On-Target vs. Off-Target Toxicity
Objective: To differentiate between toxicity caused by the degradation of the target protein and non-specific effects of the this compound molecule.
Methodology:
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Cell Lines: Use three cell lines:
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Parental cell line (without the FKBP12F36V tag).
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Cell line expressing the FKBP12F36V-tagged protein of interest.
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(Optional) A control cell line expressing only the FKBP12F36V tag.
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Treatment: Treat all cell lines with a range of concentrations of this compound, this compound-NEG, and a vehicle control.
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Viability Assay: Perform a cell viability assay as described in Protocol 1.
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Data Analysis:
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If toxicity is only observed in the cell line expressing the tagged protein and is induced by this compound but not this compound-NEG, it is considered on-target .
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If toxicity is observed in all cell lines, it may be due to off-target effects of the compound or vehicle.
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If the cell line expressing only the FKBP12F36V tag shows no toxicity, it rules out toxicity from the tag itself.
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Protocol 3: Monitoring Cellular Stress Responses
Objective: To assess whether this compound treatment induces cellular stress pathways.
Methodology for Endoplasmic Reticulum (ER) Stress:
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Treatment: Treat cells with this compound, this compound-NEG, a known ER stress inducer (e.g., tunicamycin) as a positive control, and a vehicle control.
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Western Blot Analysis: After treatment, lyse the cells and perform a western blot to detect key ER stress markers such as phosphorylated PERK, phosphorylated eIF2α, ATF4, and CHOP.
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RT-qPCR: Analyze the mRNA levels of ER stress-responsive genes like XBP1s, ATF4, and CHOP.
Methodology for Oxidative Stress:
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ROS Detection: Use a fluorescent probe such as 2',7'-dichlorofluorescein diacetate (DCFDA) to measure intracellular reactive oxygen species (ROS) levels by flow cytometry or fluorescence microscopy.
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Western Blot Analysis: Analyze the expression of oxidative stress markers like HO-1 and Nrf2.
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Antioxidant Rescue: Co-treat cells with this compound and an antioxidant like N-acetylcysteine (NAC) to see if it rescues the toxic phenotype.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound induced toxicity.
References
Technical Support Center: DTAGv-1 Performance and E3 Ligase Expression
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of E3 ligase expression levels on the performance of the DTAGv-1 protein degradation system.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its mechanism involve an E3 ligase?
A1: this compound is a second-generation, in vivo-compatible heterobifunctional degrader molecule. Its primary function is to induce the rapid and selective degradation of proteins that have been tagged with the mutant FKBP12F36V protein. The mechanism hinges on its ability to act as a molecular bridge. One end of the this compound molecule binds to the FKBP12F36V tag on the protein of interest (POI), while the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[1][2][3] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for destruction by the cell's proteasome.[2]
Caption: this compound mechanism of action.
Q2: How critical is the expression level of the VHL E3 ligase for this compound performance?
A2: The expression level of the VHL E3 ligase is absolutely critical. Since this compound specifically co-opts the VHL complex to ubiquitinate the target protein, its presence and availability are rate-limiting factors for degradation. Insufficient levels of VHL or other essential components of its complex (e.g., Elongin B/C, Cul2) in a given cell line will result in poor or no degradation of the target protein, even at optimal this compound concentrations. The dTAG system's effectiveness can be context-dependent due to varying expression levels or cellular localization of E3 ligases like VHL and CRBN across different cell types.
Q3: How can I determine if my experimental cell line expresses sufficient VHL?
A3: You can assess VHL expression levels through several methods:
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Western Blot: This is the most direct method. Lyse your cells and perform a Western blot using a validated antibody against VHL to confirm its presence.
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qPCR: Quantify VHL mRNA levels to infer protein expression.
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Public Databases: Check resources like the Cancer Cell Line Encyclopedia (CCLE) or ProteomicsDB to find baseline expression data for your cell line of interest.
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Functional Control: As a definitive test, compare this compound performance in your cell line to a cell line known to have robust VHL expression and response.
Q4: What is the "hook effect" in the context of this compound experiments?
A4: The "hook effect" is a phenomenon observed with many heterobifunctional degraders where degradation efficiency decreases at very high concentrations. This occurs because excess this compound molecules can independently bind to either the FKBP12F36V-tagged protein or the VHL E3 ligase, forming binary complexes instead of the productive ternary complex (Protein-DTAG-VHL). This saturation of binding sites prevents the formation of the crucial bridge required for ubiquitination, reducing the degradation effect. To avoid this, it is essential to perform a dose-response curve to find the optimal concentration range.
Caption: The "Hook Effect" mechanism.
Q5: Can this compound be used simultaneously with a CRBN-recruiting degrader?
A5: Yes, a key advantage of having degraders that recruit different E3 ligases is the ability to perform combination studies. This compound (recruiting VHL) can be used effectively with a CRBN-recruiting degrader, such as dTAG-13 or a specific CDK9 degrader, to degrade two different targets simultaneously. This approach avoids potential "substrate competition" effects that could occur if both degraders were competing for the same E3 ligase machinery.
Troubleshooting Guide
Issue: Suboptimal or No Degradation of Target Protein
This guide provides a systematic approach to troubleshooting poor this compound performance.
Caption: Troubleshooting workflow for this compound.
Quantitative Data Summary
Degradation efficiency is highly dependent on the cell line, target protein, and experimental conditions. The following table provides a summary of reported performance characteristics to serve as a general guideline.
| Parameter | Typical Range/Observation | Notes |
| Optimal Concentration | 10 nM - 500 nM | A full dose-response curve is required to determine the optimal concentration for your specific system. |
| Time to Degradation | Significant degradation can be observed within 1-4 hours. | The kinetics depend on the turnover rate of the target protein. |
| Max Degradation (DCmax) | >90% | Highly effective degradation is achievable in responsive systems. |
| Hook Effect Onset | >1000 nM (1 µM) | Can occur at high concentrations (e.g., 5000 nM), leading to reduced efficacy. |
| VHL Dependency | Absolute | Degradation is rescued by VHL knockout or treatment with NEDD8-activating enzyme inhibitors (e.g., MLN4924). |
Key Experimental Protocols
Protocol 1: Western Blot Analysis for Target Protein Degradation
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Cell Treatment: Plate cells to achieve 70-80% confluency. Treat with a range of this compound concentrations (e.g., 0, 10, 50, 100, 500 nM) and a DMSO vehicle control for a predetermined time (e.g., 4, 8, or 24 hours).
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Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
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SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, boil, and load onto a polyacrylamide gel.
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Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
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Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest, the FKBP12F36V tag (if applicable), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
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Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an ECL substrate and an imaging system.
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Analysis: Quantify band intensities and normalize to the loading control to determine the percentage of remaining protein relative to the DMSO control.
Protocol 2: Verifying VHL-Dependency with a Cullin-RING Ligase Inhibitor
This protocol confirms that the observed degradation is mediated by a VHL-cullin-RING E3 ligase complex.
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Cell Plating: Plate cells as you would for a standard degradation experiment.
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Pre-treatment: Treat one set of wells with a specific inhibitor of cullin-RING ligase activation, such as MLN4924 (pevonedistat), for 1-2 hours prior to adding this compound. A typical concentration is 1 µM.
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This compound Treatment: Add the optimal degradation concentration of this compound (determined from a dose-response experiment) to both the inhibitor-pre-treated wells and a set of control wells. Include a DMSO-only control.
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Incubation: Incubate for the standard duration required to see degradation in your system (e.g., 4-8 hours).
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Analysis: Harvest cell lysates and analyze target protein levels via Western blot as described in Protocol 1.
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Expected Outcome: In the control wells, this compound should induce robust degradation of the target protein. In the MLN4924 pre-treated wells, degradation should be significantly reduced or completely blocked ("rescued"), confirming that the effect is dependent on an active cullin-RING E3 ligase like VHL.
References
Validation & Comparative
Validating DTAGv-1 Mediated Protein Knockdown: A Comparative Guide to Western Blotting and its Alternatives
For researchers, scientists, and drug development professionals seeking to confirm the efficacy of DTAGv-1 mediated protein knockdown, this guide provides a comprehensive comparison of Western blotting and its modern alternatives. We present a detailed analysis of methodologies, quantitative data, and experimental protocols to aid in the selection of the most appropriate validation strategy.
The Degradation Tag (dTAG) system has emerged as a powerful tool for inducing rapid and specific protein degradation. The this compound molecule, in particular, facilitates the degradation of proteins tagged with the mutant FKBP12F36V by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This targeted protein knockdown requires rigorous validation to ensure the observed phenotype is a direct result of the intended protein loss. Western blotting has long been the gold standard for this purpose; however, newer technologies offer enhanced throughput, quantification, and automation. This guide will compare and contrast traditional Western blotting with automated Western systems and targeted mass spectrometry for the validation of this compound mediated protein knockdown.
Mechanism of this compound Mediated Protein Degradation
This compound is a heterobifunctional molecule composed of a ligand that binds to the FKBP12F36V tag and another ligand that recruits the VHL E3 ubiquitin ligase.[4][5] When a target protein is fused with the FKBP12F36V tag, the introduction of this compound brings the E3 ligase into close proximity. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: this compound mechanism of action.
Comparison of Validation Methods
The choice of a validation method for protein knockdown depends on various factors, including the required throughput, sensitivity, and the nature of the experimental question. Below is a comparison of three common techniques: Traditional Western Blot, Automated Western (Simple Western/WES), and Targeted Mass Spectrometry (SRM/MRM).
| Feature | Traditional Western Blot | Automated Western (Simple Western/WES) | Targeted Mass Spectrometry (SRM/MRM) |
| Principle | Size-based protein separation via SDS-PAGE, antibody-based detection on a membrane. | Capillary-based immunodetection with automated size separation. | Quantification of specific peptides (and thus proteins) based on their mass-to-charge ratio. |
| Throughput | Low to medium. | High. | High. |
| Sample Input | 10-50 µg of total protein per lane. | 0.2-5 µg of total protein per capillary. | 1-50 µg of total protein per sample. |
| Hands-on Time | High (several hours to 2 days). | Low (less than 1 hour). | Medium (sample preparation can be extensive). |
| Quantitative Accuracy | Semi-quantitative to quantitative with careful optimization and normalization. | Highly quantitative with a wide dynamic range. | Highly quantitative and considered the gold standard for absolute quantification. |
| Reproducibility | Can be variable due to manual steps. | High due to automation. | High with standardized protocols. |
| Antibody Requirement | Requires validated primary and secondary antibodies. | Requires validated primary antibodies. | Does not require antibodies for detection. |
| Multiplexing | Limited (usually 1-3 proteins per blot). | Possible with different fluorescent channels. | High (can measure dozens to hundreds of peptides in a single run). |
| Cost per Sample | Low. | Medium. | High. |
Experimental Protocols
Traditional Western Blot Protocol for this compound Knockdown Validation
This protocol provides a standard workflow for validating protein knockdown using a traditional Western blot.
1. Sample Preparation:
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Treat cells expressing the FKBP12F36V-tagged target protein with this compound or a vehicle control (e.g., DMSO) for the desired time.
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Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Determine the protein concentration of each lysate using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
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Normalize protein concentrations for all samples.
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Prepare samples by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
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Load 20-40 µg of protein per well onto an SDS-PAGE gel.
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Run the gel to separate proteins by size.
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Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
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Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
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Wash the membrane three times with TBST for 5-10 minutes each.
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Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST for 5-10 minutes each.
4. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a chemiluminescence imager.
-
Quantify band intensities using image analysis software. Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).
Caption: Traditional Western blot workflow.
Automated Western (Simple Western/WES) Protocol
This protocol outlines the general steps for using an automated capillary-based immunodetection system.
1. Sample Preparation:
-
Prepare cell lysates as described for the traditional Western blot.
-
Dilute lysates to the recommended concentration for the instrument (typically 0.2-1.0 µg/µL).
-
Prepare a master mix containing fluorescent standards and dithiothreitol (DTT).
-
Mix the diluted samples with the master mix and heat at 95°C for 5 minutes.
2. Plate Loading:
-
Load the prepared samples, blocking reagent, primary antibodies, secondary antibodies, and chemiluminescent substrate into the designated wells of the assay plate.
-
Centrifuge the plate briefly.
3. Instrument Run:
-
Place the assay plate into the Simple Western instrument.
-
The instrument will automatically perform sample loading, size-based separation, immunodetection, and signal quantification.
4. Data Analysis:
-
The instrument's software will generate electropherograms and quantify the peak area for each protein, which is proportional to the amount of protein.
-
Normalize the target protein signal to a loading control or total protein.
Targeted Mass Spectrometry (SRM/MRM) Protocol
This protocol provides a high-level overview of a targeted proteomics workflow for validating protein knockdown.
1. Sample Preparation and Digestion:
-
Prepare cell lysates as for Western blotting.
-
Perform a protein assay to determine the concentration.
-
Take a defined amount of protein from each sample and subject it to in-solution or in-gel tryptic digestion to generate peptides.
2. Peptide Selection and Assay Development:
-
Select 2-3 proteotypic peptides that are unique to the target protein.
-
Synthesize stable isotope-labeled internal standard (SIL-IS) peptides corresponding to the selected proteotypic peptides.
-
Optimize the mass spectrometer parameters (precursor and fragment ion selection, collision energy) for each peptide transition.
3. LC-MS/MS Analysis:
-
Spike the digested samples with a known amount of the SIL-IS peptides.
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system operating in SRM or MRM mode.
4. Data Analysis:
-
Quantify the abundance of the endogenous peptides by comparing their peak areas to the peak areas of the corresponding SIL-IS peptides.
-
The ratio of the endogenous peptide to the SIL-IS peptide is directly proportional to the amount of the target protein in the sample.
Concluding Remarks
Validating protein knockdown is a critical step in any experiment utilizing the this compound system. While traditional Western blotting remains a reliable and cost-effective method, it is often semi-quantitative and labor-intensive. For researchers requiring higher throughput, better quantitative accuracy, and increased reproducibility, automated Western systems and targeted mass spectrometry offer compelling alternatives. The choice of method should be guided by the specific needs of the experiment, considering factors such as sample availability, the number of targets to be analyzed, and the desired level of quantitative rigor. By carefully selecting and implementing the appropriate validation strategy, researchers can confidently interpret the results of their this compound mediated protein knockdown experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 4. [PDF] A Comparative Study of qPCR , Western Blot and Mass Spectrometry for the Estimation of Protein Concentrations | Semantic Scholar [semanticscholar.org]
- 5. This compound | TAG Degradation Platform | Tocris Bioscience [tocris.com]
DTAGv-1 vs. RNAi: A Comparative Guide to Protein Silencing Technologies
For researchers, scientists, and drug development professionals navigating the landscape of protein silencing techniques, this guide offers a comprehensive comparison of the dTAGv-1 system and RNA interference (RNAi). We delve into their mechanisms, experimental workflows, and performance, supported by experimental data to inform your choice of the optimal method for your research needs.
At a Glance: this compound vs. RNAi
| Feature | This compound | RNA Interference (RNAi) |
| Mechanism of Action | Targeted protein degradation via the ubiquitin-proteasome system. | Post-transcriptional gene silencing by mRNA degradation. |
| Target | Specific protein (requires tagging with FKBP12F36V). | mRNA transcript of the target gene. |
| Mode of Action | Direct removal of existing protein. | Prevents synthesis of new protein. |
| Kinetics | Rapid, with degradation observed within hours.[1] | Slower onset, dependent on mRNA and protein turnover rates. |
| Specificity | High, due to the specific interaction between this compound and the FKBP12F36V tag.[2][3] | Prone to off-target effects due to partial sequence complementarity of siRNAs to unintended mRNAs.[4] |
| Reversibility | Reversible upon removal of the this compound molecule. | Less readily reversible, dependent on the clearance of siRNA and recovery of mRNA synthesis. |
| Requirement | Genetic engineering to fuse the target protein with the FKBP12F36V tag.[5] | Delivery of siRNA or shRNA into the cell. |
| In Vivo Application | Demonstrated efficacy in vivo. | In vivo delivery of siRNAs can be challenging. |
Delving Deeper: Mechanisms of Action
This compound: Hijacking the Cell's Disposal System
The this compound system is a powerful example of targeted protein degradation, leveraging the cell's own machinery for protein removal. It is a type of PROTAC (Proteolysis Targeting Chimera), a heterobifunctional molecule with two key domains. One end binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a component of the cellular machinery that tags proteins for degradation. The other end specifically recognizes the mutant FKBP12F36V protein tag.
For this compound to work, the protein of interest must first be genetically engineered to include the FKBP12F36V tag. When this compound is introduced into the cells, it forms a ternary complex, bringing the tagged protein into close proximity with the VHL E3 ligase. This proximity allows the E3 ligase to attach ubiquitin chains to the target protein, marking it for destruction by the proteasome. This process leads to the rapid and efficient removal of the target protein from the cell.
Caption: this compound mediated protein degradation pathway.
RNAi: Silencing the Messenger
RNA interference (RNAi) is a natural biological process for gene silencing that has been adapted as a powerful research tool. The most common application of RNAi in the lab involves the introduction of small interfering RNAs (siRNAs), which are short, double-stranded RNA molecules designed to be complementary to the messenger RNA (mRNA) of the target gene.
Once inside the cell, the siRNA is incorporated into a protein complex called the RNA-induced silencing complex (RISC). The RISC complex then unwinds the double-stranded siRNA, and one of the strands, the guide strand, remains associated with the complex. This guide strand then directs the RISC to the target mRNA through complementary base pairing. The RISC complex, which contains a catalytic component called Argonaute, then cleaves the target mRNA. This cleavage marks the mRNA for degradation by cellular nucleases, thereby preventing it from being translated into protein.
Caption: RNA interference (RNAi) pathway for protein silencing.
Experimental Workflow Comparison
The experimental workflows for this compound and RNAi differ significantly, primarily in the initial setup.
Caption: Comparative experimental workflows for this compound and RNAi.
Quantitative Performance Comparison
Direct, head-to-head quantitative comparisons of this compound and RNAi in the same experimental system are limited in the published literature. However, based on their mechanisms, we can infer key performance differences.
| Parameter | This compound | RNAi |
| Maximum Protein Knockdown | Can achieve near-complete protein degradation. | Typically achieves 70-90% knockdown, but complete knockout is rare. |
| Time to Onset of Silencing | Rapid, with significant degradation observed in as little as 1-4 hours. | Slower, with maximal knockdown typically observed 48-72 hours post-transfection. |
| Duration of Silencing | Dependent on the continued presence of the this compound molecule; effect is reversible upon washout. | Can be long-lasting, but the effect diminishes as cells divide and the siRNA is diluted. |
| Off-Target Effects | Considered to have minimal off-target effects as it directly targets the tagged protein. | A significant concern, as siRNAs can bind to and silence unintended mRNAs with partial complementarity. |
Detailed Experimental Protocols
This compound Protocol: A General Outline
-
Generation of FKBP12F36V-tagged Cell Line:
-
Utilize CRISPR/Cas9-mediated gene editing to knock-in the FKBP12F36V tag at the N- or C-terminus of the endogenous gene encoding the protein of interest.
-
Alternatively, transiently or stably express the FKBP12F36V-tagged protein of interest using a suitable expression vector.
-
Validate the correct integration and expression of the tagged protein by Western blot and sequencing.
-
-
Cell Culture and Treatment:
-
Culture the engineered cells under standard conditions.
-
Prepare a stock solution of this compound (e.g., in DMSO).
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentration in the cell culture medium.
-
Treat the cells with the this compound-containing medium for the desired duration (e.g., 1, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO) for comparison.
-
-
Analysis of Protein Degradation:
-
Harvest the cells at the end of the treatment period.
-
Prepare cell lysates and determine protein concentration.
-
Analyze the levels of the tagged protein by Western blot using an antibody against the protein of interest or the FKBP12F36V tag.
-
Quantify the band intensities to determine the percentage of protein degradation compared to the vehicle-treated control.
-
RNAi Protocol: A General Outline for siRNA Transfection
-
siRNA Design and Preparation:
-
Design and synthesize at least two to three different siRNAs targeting different regions of the mRNA of the gene of interest to control for off-target effects.
-
Include a non-targeting (scrambled) siRNA as a negative control and a validated positive control siRNA (e.g., targeting a housekeeping gene) to optimize transfection efficiency.
-
Resuspend the lyophilized siRNAs in nuclease-free water or an appropriate buffer to a stock concentration of, for example, 20 µM.
-
-
Cell Seeding:
-
The day before transfection, seed the cells in antibiotic-free medium so that they will be 60-80% confluent at the time of transfection.
-
-
siRNA Transfection:
-
On the day of transfection, dilute the siRNA and a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) separately in serum-free medium (e.g., Opti-MEM).
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 24-72 hours before analysis.
-
-
Analysis of Gene Silencing:
-
mRNA Level: Harvest the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of the target mRNA compared to a housekeeping gene and the negative control.
-
Protein Level: Harvest the cells and prepare cell lysates. Perform Western blot analysis to determine the level of the target protein compared to a loading control and the negative control.
-
Conclusion: Choosing the Right Tool for the Job
Both this compound and RNAi are powerful techniques for reducing protein levels, but they operate through fundamentally different mechanisms and have distinct advantages and disadvantages.
This compound excels in applications requiring:
-
Rapid and direct protein removal: Its ability to quickly eliminate existing protein makes it ideal for studying the immediate consequences of protein loss.
-
High specificity: The requirement for a specific protein tag minimizes the risk of off-target effects, providing cleaner and more reliable data.
-
Reversible control: The ability to wash out the this compound molecule and restore protein levels allows for the study of protein function in a temporally controlled manner.
The primary limitation of the dTAG system is the upfront need for genetic engineering to introduce the FKBP12F36V tag, which can be time-consuming.
RNAi is a well-established and widely used technique that is particularly suited for:
-
High-throughput screening: The relative ease of synthesizing and delivering siRNAs makes it amenable to large-scale loss-of-function screens.
-
Situations where genetic modification is not feasible or desired.
The major drawback of RNAi is the potential for off-target effects, which can confound data interpretation and necessitate rigorous validation with multiple siRNAs and rescue experiments.
Ultimately, the choice between this compound and RNAi will depend on the specific experimental goals, the nature of the protein being studied, and the resources available. For researchers seeking rapid, specific, and reversible control over a protein of interest, the this compound system offers a compelling advantage. For large-scale screening or when genetic modification is a barrier, RNAi remains a valuable and powerful tool.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | TAG Degradation Platform | Tocris Bioscience [tocris.com]
A Researcher's Guide to dTAGv-1-NEG: The Ideal Negative Control for Degradation Assays
In the rapidly evolving field of targeted protein degradation, the dTAG (degradation tag) system offers a powerful method for acute and specific protein depletion. This system relies on heterobifunctional molecules to bring an FKBP12F36V-tagged protein of interest to an E3 ubiquitin ligase for proteasomal degradation.[1][2] Critical to validating the specificity of this system is the use of a robust negative control. This guide provides a comprehensive comparison of dTAGv-1-NEG, an ideal negative control, against other alternatives, supported by experimental data and protocols.
Understanding this compound-NEG: An Inactive Epimer
This compound is a potent degrader that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to FKBP12F36V-tagged proteins, leading to their degradation.[1][3] this compound-NEG is a diastereomer of this compound. This subtle stereochemical change is crucial: while it is presumed to still bind the FKBP12F36V tag, it is unable to effectively bind and recruit the VHL E3 ligase. This inactivation at the point of E3 ligase recruitment makes it the perfect negative control, as it retains the same physical and chemical properties as its active counterpart but lacks degradative activity.
Comparison with Alternative Controls
The gold standard for a negative control in degradation experiments is a molecule that is structurally as close as possible to the active compound but is mechanistically inert. Here’s how this compound-NEG compares to other common controls.
| Control Type | Description | Advantages | Disadvantages |
| This compound-NEG | An inactive diastereomer of this compound that fails to recruit the VHL E3 ligase. | High structural similarity to the active compound, controlling for off-target effects related to the molecule's scaffold. Directly tests the necessity of VHL recruitment. | Specific to the this compound system. |
| Vehicle Control (e.g., DMSO) | The solvent used to dissolve the degrader compound. | Simple and inexpensive. Controls for any effects of the solvent on the cells. | Does not control for off-target effects of the degrader molecule itself. |
| Un-tagged Cell Line | A parental cell line that does not express the FKBP12F36V-tagged protein of interest. | Confirms that degradation is dependent on the presence of the tag. | Does not control for off-target effects of the degrader binding to other cellular components. |
As shown, this compound-NEG provides the most rigorous control by isolating the specific biological mechanism—ternary complex formation—that drives degradation.
Visualizing the Mechanism of Action and Control
To understand how this compound and its negative control function, we can visualize the molecular events.
References
A Head-to-Head Battle of Tags: Quantitative Proteomic Showdown of DTAGv-1 Selectivity
The degradation tag (dTAG) technology has emerged as a powerful strategy for rapid and specific degradation of proteins of interest. By fusing a target protein with a small degron tag, researchers can hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—using small molecule degraders. DTAGv-1, a second-generation degrader molecule, recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the FKBP12F36V-tagged protein, marking it for destruction. Its predecessor, dTAG-13, utilizes the Cereblon (CRBN) E3 ligase. This guide delves into the quantitative proteomic assessment of this compound's selectivity and compares it with alternative tag-based degradation systems, namely aTAG and BromoTag.
Performance Comparison: this compound vs. Alternatives
The ultimate measure of a degrader's utility is its ability to eliminate the target protein with minimal impact on the rest of the proteome. Quantitative mass spectrometry-based proteomics provides a global, unbiased view of these changes.
| Degrader System | Degrader Molecule | Tag | E3 Ligase Recruited | Key Quantitative Proteomic Findings |
| dTAG | This compound | FKBP12F36V | VHL | In PATU-8902 cells expressing LACZ-FKBP12F36V, treatment with 500 nM this compound for 4 hours resulted in LACZ-FKBP12F36V being the only significantly degraded protein out of over 8,000 quantified proteins. No significant off-target degradation was observed.[1][2] |
| dTAG | dTAG-13 | FKBP12F36V | CRBN | While highly selective, dTAG-13 has shown limitations in degrading certain proteins that are effectively targeted by this compound. It can also be susceptible to resistance mechanisms involving CRBN modulation. |
| aTAG | aTAG-2139 / aTAG-4531 | MTH1 | CRBN | The aTAG system offers an alternative tagging strategy. Quantitative proteomics data on its global selectivity is less extensively published, but it is designed for potent and selective degradation of MTH1-tagged proteins. |
| BromoTag | AGB1 | Brd4BD2 L387A | VHL | In HEK293 cells with endogenously tagged BromoTag-Brd2, treatment with 1 µM AGB1 for 2 hours led to the significant degradation of only Brd2 out of 6,621 quantified proteins, demonstrating high selectivity.[3] |
Visualizing the Mechanism: The this compound Workflow
The this compound system initiates a cascade of events leading to the targeted degradation of an FKBP12F36V-fusion protein. This workflow can be visualized as follows:
Hijacking the Cellular Machinery: The Ubiquitin-Proteasome Pathway
This compound cleverly co-opts the cell's own protein disposal system. The following diagram illustrates the key steps of the ubiquitin-proteasome pathway that are exploited by the DTAG system.
Downstream Consequences: A Look at KRAS Signaling
To illustrate the power of this technology, consider the degradation of a key signaling protein like KRAS. The rapid and specific removal of FKBP12F36V-KRAS allows for the precise dissection of its downstream signaling pathways.
Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. Below are the detailed methodologies for the quantitative proteomics experiments cited in this guide.
Quantitative Proteomics Protocol for this compound Selectivity Assessment
-
Cell Culture and Treatment: PATU-8902 cells engineered to express LACZ-FKBP12F36V are cultured to ~80% confluency. Cells are then treated with either 500 nM this compound or DMSO (vehicle control) for 4 hours.
-
Cell Lysis and Protein Digestion: Post-treatment, cells are harvested and lysed in a buffer containing 8 M urea. The protein concentration is determined, and proteins are reduced with dithiothreitol (DTT) and alkylated with iodoacetamide. Proteins are then digested overnight with trypsin.
-
Tandem Mass Tag (TMT) Labeling: Tryptic peptides from each condition (this compound treated and DMSO control) are labeled with distinct isobaric tandem mass tags (TMT).
-
Peptide Fractionation: The labeled peptide samples are combined and subjected to offline basic reverse-phase liquid chromatography for fractionation.
-
LC-MS/MS Analysis: Each fraction is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on an Orbitrap mass spectrometer.
-
Data Analysis: The raw mass spectrometry data is processed using a proteomics analysis software suite (e.g., Proteome Discoverer). Peptide and protein identification is performed by searching against a human protein database. TMT reporter ion intensities are used to calculate the relative abundance of proteins between the this compound and DMSO treated samples. Statistical analysis is performed to identify proteins with significant changes in abundance.[1]
Quantitative Proteomics Protocol for BromoTag Selectivity Assessment
-
Cell Culture and Treatment: Heterozygous BromoTag-Brd2 HEK293 cells are treated with 1 µM AGB1, its inactive control, or DMSO for 2 hours.
-
Cell Lysis and Protein Digestion: Cells are lysed, and 300 µg of protein from each sample is reduced, alkylated, and digested with trypsin.
-
TMT Labeling: The resulting peptides are labeled with TMT reagents.
-
LC-MS/MS Analysis: Labeled peptides are analyzed by LC-MS/MS.
-
Data Analysis: Acquired data is analyzed to identify and quantify proteins, determining the selectivity of AGB1 for BromoTag-Brd2.[3]
Conclusion
The quantitative proteomic data strongly supports the exquisite selectivity of this compound for its intended FKBP12F36V-tagged target, with minimal off-target effects observed at the proteome-wide level. This high degree of specificity, combined with its ability to degrade targets that are resistant to first-generation dTAG molecules, positions this compound as a premier tool for target validation and functional genomics studies. While other tag-based systems like BromoTag also demonstrate excellent selectivity, the choice of system may depend on specific experimental needs, such as the E3 ligase to be recruited or the nature of the protein of interest. As the field of targeted protein degradation continues to evolve, rigorous quantitative proteomic assessment will remain the gold standard for evaluating the selectivity and potential liabilities of these powerful chemical tools.
References
Validating the Functional Consequences of DTAGv-1 Induced Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rapid and specific removal of a target protein is a powerful tool for validating its function and therapeutic potential. The dTAGv-1 system has emerged as a potent and selective technology for inducing targeted protein degradation. This guide provides a comprehensive comparison of this compound with other targeted protein degradation technologies, supported by experimental data and detailed protocols to aid researchers in validating the functional consequences of their protein of interest.
This compound: A VHL-Recruiting Degrader
The dTAG technology utilizes a heterobifunctional molecule to induce the degradation of a protein of interest (POI) that has been tagged with a mutant FKBP12F36V protein. This compound is a second-generation dTAG molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the FKBP12F36V-tagged protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3][4] This system offers temporal advantages and improved selectivity over genetic approaches.[1]
A key component of the this compound system is the availability of a negative control, this compound-NEG, a diastereomer that does not bind to VHL and therefore does not induce degradation. This control is crucial for distinguishing the specific effects of protein degradation from off-target effects of the compound.
Comparative Performance of Targeted Protein Degradation Technologies
Several technologies are available for inducing targeted protein degradation, each with its own advantages and disadvantages. This section compares this compound with other commonly used systems: dTAG-13 (a first-generation, CRBN-recruiting dTAG molecule), PROTACs (Proteolysis Targeting Chimeras), HaloPROTACs, and the Auxin-Inducible Degron (AID) system.
Quantitative Comparison of Degrader Performance
The efficacy of a degrader is often quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved). The following table summarizes available data for this compound and its alternatives.
| Technology | Target Protein | Cell Line | DC50 | Dmax | Reference |
| This compound | FKBP12F36V-GFP | HCT116 | 0.9 nM | ~100% | |
| dTAG-13 | FKBP12F36V-GFP | HCT116 | >1000 nM | Inefficient | |
| BromoTag (AGB1) | BRD4-Bromo | HCT116 | 3.7 nM | ~100% | |
| AID2 (5-Ph-IAA) | mAID-GFP | HCT116 | 0.2 nM | ~100% | |
| PROTAC (NC-1) | BTK | Mino | 2.2 nM | 97% | |
| PROTAC (IR-1) | BTK | Mino | <10 nM | ~90% | |
| PROTAC (RC-3) | BTK | Mino | <10 nM | ~90% | |
| DCAF1-Dasatinib PROTAC (DDa-1) | BTK-GFP | TMD8 | 90 nM | ~80% |
Note: Direct comparison of DC50 and Dmax values across different studies should be done with caution due to variations in experimental conditions, including cell lines, protein expression levels, and treatment times.
Qualitative Comparison of Key Features
| Feature | This compound | PROTACs | HaloPROTACs | Auxin-Inducible Degron (AID) |
| Mechanism | Recruits VHL to FKBP12F36V tag | Recruits endogenous E3 ligase to endogenous protein | Recruits VHL to HaloTag | Recruits plant-specific E3 ligase (TIR1) to AID tag |
| Requirement for Tagging | Yes (FKBP12F36V) | No | Yes (HaloTag) | Yes (AID tag) |
| E3 Ligase | VHL (endogenous) | Various (endogenous, e.g., CRBN, VHL) | VHL (endogenous) | TIR1 (exogenous expression required) |
| Inducer Molecule | This compound | Specific PROTAC molecule | Specific HaloPROTAC molecule | Auxin or synthetic auxin analog |
| Advantages | High selectivity, potent, good in vivo properties, available negative control | No protein tagging required | Well-characterized tag and degrader system | Rapid degradation kinetics |
| Disadvantages | Requires genetic modification of the target protein | Development of a specific PROTAC can be challenging | Requires genetic modification of the target protein | Requires expression of a non-mammalian protein (TIR1), potential for leaky degradation |
Experimental Validation of Functional Consequences
Validating the functional consequences of protein degradation is a critical step. This involves confirming target engagement and degradation, and then assessing the downstream cellular effects.
Experimental Workflow
A typical workflow for validating the functional consequences of this compound induced degradation involves several key experiments:
Caption: Experimental workflow for validating this compound mediated protein degradation.
Signaling Pathway of this compound Action
The mechanism of this compound induced degradation involves the formation of a ternary complex between the tagged protein of interest, this compound, and the VHL E3 ligase complex.
Caption: Mechanism of this compound induced targeted protein degradation.
Detailed Experimental Protocols
Western Blot for Protein Degradation
Objective: To qualitatively and semi-quantitatively assess the degradation of the target protein.
Materials:
-
Cells expressing the FKBP12F36V-tagged protein of interest.
-
This compound and this compound-NEG.
-
Proteasome inhibitor (e.g., MG132 or Carfilzomib) for rescue experiments.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the protein of interest or the tag.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Treatment: Plate cells and treat with a dose-range of this compound and a single high concentration of this compound-NEG for the desired time course (e.g., 2, 4, 8, 24 hours). For rescue experiments, pre-treat cells with a proteasome inhibitor for 1-2 hours before adding this compound.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody, followed by the HRP-conjugated secondary antibody.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Luciferase Reporter Assay for Degradation Kinetics
Objective: To quantitatively measure the kinetics of protein degradation. This is applicable if the tagged protein is fused to a luciferase reporter.
Materials:
-
Cells expressing the FKBP12F36V-tagged protein fused to a luciferase (e.g., NanoLuc®).
-
This compound.
-
Luciferase assay reagent (e.g., Nano-Glo® Luciferase Assay System).
-
Luminometer.
Protocol:
-
Cell Plating: Seed cells in a white, clear-bottom 96-well plate.
-
Treatment: Treat cells with different concentrations of this compound.
-
Lysis and Measurement: At various time points, lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
-
Analysis: Normalize the luciferase signal to a control (e.g., a co-transfected control reporter or cell viability) and plot the degradation over time.
Cell Viability Assay
Objective: To assess the functional consequence of protein degradation on cell proliferation and viability.
Materials:
-
Cells expressing the FKBP12F36V-tagged protein.
-
This compound and this compound-NEG.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).
-
Plate reader.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate.
-
Treatment: Treat cells with a range of this compound and this compound-NEG concentrations.
-
Incubation: Incubate for a period relevant to the expected functional outcome (e.g., 72-120 hours).
-
Assay: Add the cell viability reagent and measure the signal according to the manufacturer's instructions using a plate reader.
-
Analysis: Normalize the data to vehicle-treated cells and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
This compound is a powerful and selective tool for inducing the degradation of target proteins, enabling the robust validation of their functional roles. This guide provides a framework for comparing this compound with other degradation technologies and offers detailed protocols for the essential experiments required to validate the functional consequences of this compound-mediated protein degradation. By employing these methods, researchers can confidently assess the therapeutic potential of their target proteins.
References
DTAGv-1: A Comparative Guide to Cross-Reactivity and Selectivity for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the DTAGv-1 system's performance against other targeted protein degradation technologies. Supported by experimental data, this document details the cross-reactivity and selectivity of this compound in various species, offering insights into its application in diverse research settings.
The degradation tag (dTAG) system has emerged as a powerful chemical biology tool for inducing rapid and specific degradation of proteins of interest (POIs). This compound, a second-generation degrader molecule, recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to FKBP12F36V-tagged proteins, offering distinct advantages over its predecessors. This guide delves into the specifics of this compound's performance, particularly its cross-reactivity and selectivity across different species, and compares it with alternative degrader systems.
This compound: Mechanism of Action
The dTAG system operates by hijacking the cell's natural protein disposal machinery. A protein of interest is first tagged with a mutant form of the FKBP12 protein (FKBP12F36V). The this compound molecule then acts as a molecular bridge, simultaneously binding to the FKBP12F36V tag on the target protein and the VHL E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: Mechanism of this compound-mediated protein degradation.
Performance Comparison: this compound vs. dTAG-13
This compound was developed to overcome some limitations of the first-generation CRBN-recruiting dTAG molecule, dTAG-13. Experimental data demonstrates this compound's enhanced potency and improved pharmacokinetic properties.
| Parameter | This compound (VHL-recruiting) | dTAG-13 (CRBN-recruiting) | Species/Cell Line | Reference |
| In Vitro Potency | ||||
| HiBiT Degradation | Nearly complete | ~50% | HEK cells | [1] |
| In Vivo Performance (Mouse) | ||||
| Half-life (T1/2) | 4.43 hours | 2.41 hours | Mouse | [2][3] |
| Exposure (AUCinf) | 18,517 hrng/mL | 6,140 hrng/mL | Mouse | [2][3] |
| Duration of Degradation | Evident 28 hours post-administration | Shorter duration | Mouse |
Cross-Reactivity and Selectivity
A key advantage of the dTAG system is its high selectivity, stemming from the specific interaction between the dTAG molecule and the engineered FKBP12F36V tag. This minimizes off-target effects, a common concern with other protein knockdown technologies.
Species Specificity: The dTAG system has been successfully utilized in both human and mouse cell lines, as well as in in vivo mouse models, indicating cross-species functionality of the core components (DTAG molecule, FKBP12F36V tag, and the recruited endogenous E3 ligase). The fundamental nature of the ubiquitin-proteasome system across mammals suggests broad applicability in other species as well.
Selectivity: Multiplexed quantitative mass spectrometry-based proteomics has confirmed the exquisite selectivity of the dTAG system. In PATU-8902 cells treated with 500 nM this compound, the only significantly degraded protein was the intended FKBP12F36V-tagged target. Furthermore, no significant changes were observed in the levels of VHL or its natural targets. This high degree of selectivity ensures that observed phenotypes can be confidently attributed to the degradation of the target protein.
Comparison with Alternative Degrader Systems: dTAG vs. Auxin-Inducible Degron (AID)
The Auxin-Inducible Degron (AID) system is another popular method for targeted protein degradation. While both systems offer rapid and reversible protein knockdown, there are key differences in their mechanisms and implementation.
| Feature | dTAG System (this compound) | Auxin-Inducible Degron (AID) System | Reference |
| Mechanism | Recruits endogenous E3 ligases (VHL or CRBN) to an FKBP12F36V-tagged protein. | Requires exogenous expression of a plant-specific F-box protein (TIR1) which, in the presence of auxin, recognizes and targets an AID-tagged protein for degradation. | |
| Genetic Modification | Requires tagging the protein of interest with FKBP12F36V. | Requires both tagging the protein of interest with an AID tag and expressing the TIR1 F-box protein. | |
| Inducer Molecule | Synthetic dTAG molecule (e.g., this compound). | Plant hormone auxin (e.g., indole-3-acetic acid, IAA). | |
| Degradation Kinetics | Rapid, with degradation observed within an hour. | Also rapid, with comparable degradation kinetics to the dTAG system. | |
| Basal Degradation | Generally low "leaky" degradation in the absence of the dTAG molecule. | Can exhibit higher basal degradation, though newer iterations of the AID system have improved upon this. | |
| Recovery after Washout | Recovery of protein levels observed after washout of the dTAG molecule. | Protein levels also recover after auxin removal. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of the dTAG system. Below are generalized protocols for key experiments.
Experimental Workflow for this compound Evaluation
Caption: A typical experimental workflow for evaluating this compound performance.
Immunoblotting Protocol for Assessing Protein Degradation
-
Cell Culture and Treatment:
-
Plate cells expressing the FKBP12F36V-tagged protein of interest at an appropriate density.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 1, 2, 4, 8, 24 hours).
-
Include negative controls: DMSO vehicle control and a negative control compound like this compound-NEG, which does not bind VHL.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest or the tag overnight at 4°C. Include a loading control antibody (e.g., GAPDH, β-actin).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Mass Spectrometry-Based Proteomics for Selectivity Analysis
-
Sample Preparation:
-
Treat cells (e.g., PATU-8902 expressing a tagged protein) with this compound (e.g., 500 nM) or DMSO for a defined period (e.g., 4-6 hours).
-
Harvest cells and lyse them in a buffer suitable for proteomics (e.g., 8 M urea).
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides using an enzyme like Trypsin.
-
Label peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides by reverse-phase liquid chromatography.
-
Analyze the peptides using a high-resolution mass spectrometer (e.g., Orbitrap).
-
-
Data Analysis:
-
Process the raw data using a proteomics software suite (e.g., Proteome Discoverer, MaxQuant).
-
Identify and quantify proteins across the different treatment conditions.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon this compound treatment.
-
Generate volcano plots to visualize changes in protein abundance and their statistical significance. The FKBP12F36V-tagged protein should be the most significantly downregulated protein.
-
Conclusion
This compound stands out as a highly selective and potent tool for targeted protein degradation. Its improved in vivo characteristics compared to dTAG-13 make it a valuable asset for both in vitro and in vivo studies. The high specificity of the this compound/FKBP12F36V interaction minimizes off-target effects, providing a reliable method for dissecting protein function. When compared to the AID system, the dTAG platform offers the advantage of recruiting endogenous E3 ligases, simplifying the genetic modification requirements. The choice between these systems will ultimately depend on the specific experimental context and research goals. The experimental protocols provided herein offer a starting point for researchers to effectively validate and utilize the this compound system in their own work.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for DTAGv-1
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, especially when handling novel compounds like DTAGv-1. Proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE). The Safety Data Sheet (SDS) for this compound (TFA) specifies the need for protective gloves, protective clothing, and eye/face protection.[1] All handling of the compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[1]
Quantitative Data for Disposal Consideration
While the specific disposal parameters for this compound are ultimately determined by your institution's Environmental Health and Safety (EHS) program and local regulations, the following table outlines key quantitative considerations for the disposal of potent, small-molecule compounds like this compound. These values are illustrative and must be confirmed with the compound-specific SDS and your EHS office.[2]
| Parameter | Guideline | Relevance to Disposal |
| Waste Classification | Hazardous Chemical Waste | This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It must be treated as hazardous waste. |
| pH | Neutralize to a pH between 5 and 9 | Only if permissible by EHS for specific, dilute aqueous solutions. Corrosive waste requires special handling.[2] |
| Concentration Limits | Varies by substance | Even low concentrations of potent compounds can render a solution hazardous. Always check with your EHS for specific limits. |
| Container Size | Varies by local regulation | Limits the amount of waste that can be accumulated in the lab before a scheduled pickup. |
| Flash Point | Below 60°C (140°F) is ignitable | Flammable waste must be stored in appropriate fire-rated cabinets and segregated from oxidizers. |
Experimental Protocol for Safe Disposal
The proper disposal of this compound is a controlled procedure, not an experiment. The following steps outline the general protocol for handling and disposing of this and similar chemical wastes in a laboratory setting.
Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, it is mandatory to wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
Step 2: Waste Segregation Segregate chemical waste by compatibility to prevent dangerous reactions. For this compound waste, use a designated hazardous waste container. Avoid mixing with incompatible materials such as strong acids/alkalis or strong oxidizing/reducing agents.
Step 3: Container Selection and Labeling Collect this compound waste in a sturdy, leak-proof container that is chemically compatible. If possible, use the original container. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
Step 4: Waste Accumulation Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory. This area should be secure and away from general laboratory traffic.
Step 5: Disposal Request Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup. Do not dispose of this compound down the sink or in regular trash.
Step 6: Spill Management In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing full PPE, absorb liquid spills with an inert material like sand or diatomite. For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Decontaminate surfaces with alcohol and dispose of all contaminated materials as hazardous waste.
This compound Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: This diagram outlines the key steps for the safe handling and disposal of this compound waste.
Mechanism of this compound
This compound is a PROTAC (Proteolysis Targeting Chimera) that facilitates the degradation of specific proteins. It functions by binding to both a target protein (fused with an FKBP12F36V tag) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. This targeted protein degradation mechanism is a powerful tool in drug discovery and research.
Caption: The mechanism of action for this compound, leading to targeted protein degradation.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines and the manufacturer's most recent Safety Data Sheet.
References
Personal protective equipment for handling DTAGv-1
Essential Safety and Handling Guide for DTAGv-1
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your experiments.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled[1]. Therefore, strict adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield should be worn. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required. |
| Body Protection | A laboratory coat is mandatory. For tasks with a higher risk of exposure, consider a disposable Tyvek suit for full-body coverage. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling the solid compound and preparing stock solutions. |
Note: Always inspect PPE for any damage, such as tears or punctures, before use. Reusable PPE must be thoroughly cleaned with soap and water after each use.
Operational Plan: Handling and Storage
Proper handling and storage are crucial for both safety and preserving the compound's efficacy.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperatures for stock solutions are -80°C for up to 6 months or -20°C for up to 1 month[2].
Preparation of Stock Solutions:
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Conduct all weighing and solution preparation within a chemical fume hood to minimize inhalation exposure.
-
Use an appropriate solvent, such as DMSO, to dissolve the compound to the desired concentration.
-
Once prepared, aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles[2].
Emergency Procedures and First Aid
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Skin Contact | Wash the affected area immediately and thoroughly with soap and plenty of water. Remove contaminated clothing and seek medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
Spill and Disposal Plan
In the event of a spill, evacuate the area and ensure adequate ventilation. Wear full PPE, including respiratory protection. Absorb liquid spills with an inert material (e.g., diatomite, universal binders) and decontaminate the affected surfaces with alcohol.
All waste, including contaminated materials and excess this compound, must be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.
Experimental Workflow and Signaling Pathway
This compound Mechanism of Action
This compound is a PROTAC (Proteolysis Targeting Chimera) degrader that specifically targets FKBP12F36V fusion proteins for degradation. It functions by forming a ternary complex between the VHL E3 ubiquitin ligase and the target protein, leading to ubiquitination and subsequent degradation by the proteasome.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
